molecular formula C15H16FN3 B13206361 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13206361
M. Wt: 257.31 g/mol
InChI Key: KDDZFNJRBUPOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapeutics. Its core structure incorporates a pyrimidine ring linked to a fluorophenyl group and a piperidine moiety, a combination frequently observed in potent enzyme inhibitors. This configuration is structurally analogous to compounds investigated as inhibitors of protein kinases like AKT, a key regulator of cell survival and proliferation pathways that is frequently dysregulated in cancers . Piperidine-containing scaffolds are known to interact effectively with enzyme active sites, often forming critical hydrogen bonds that enhance binding affinity . The primary research value of this compound lies in its potential application as a versatile building block for the design and synthesis of novel small-molecule inhibitors. Piperidine-based compounds have demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a validated target for anticancer and antimicrobial agents . Furthermore, the specific structural motif of a fluorophenyl group adjacent to a piperazine or piperidine ring has been shown in structure-activity relationship (SAR) studies to be essential for high-affinity binding to certain enzyme targets, including equilibrative nucleoside transporters (ENTs) . Researchers can utilize this high-purity compound for probing biological mechanisms, conducting structure-activity relationship studies, and as a key intermediate in the synthesis of more complex pharmaceutical candidates.

Properties

Molecular Formula

C15H16FN3

Molecular Weight

257.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C15H16FN3/c16-13-3-1-11(2-4-13)14-7-10-18-15(19-14)12-5-8-17-9-6-12/h1-4,7,10,12,17H,5-6,8-9H2

InChI Key

KDDZFNJRBUPOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: The 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter specific molecular architectures that serve as "privileged scaffolds"—templates that consistently yield high-affinity ligands across diverse biological targets. The 4-(4-fluorophenyl)-2-(piperidin-4-yl)pyrimidine core is a prime example of such an architecture.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical rationale, pharmacological target engagement, and the self-validating synthetic methodologies required to construct it.

Structural Rationale and Physicochemical Profiling

The efficacy of the 4-(4-fluorophenyl)-2-(piperidin-4-yl)pyrimidine scaffold lies in the synergistic combination of its three distinct moieties. Each component is strategically positioned to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

  • The Pyrimidine Core: Acting as the central rigid spacer, the pyrimidine ring is a well-established hinge-binding motif. The sp2-hybridized nitrogen atoms (N1 and N3) serve as potent hydrogen bond acceptors, readily interacting with the backbone amides of kinase hinge regions[1][2].

  • The 4-Fluorophenyl Group: Fluorine is a classical bioisostere for hydrogen. By placing it at the para position of the phenyl ring, we effectively block cytochrome P450-mediated aromatic oxidation, significantly extending the compound's metabolic half-life[1]. Furthermore, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, enhancing favorable multipolar interactions within deep, hydrophobic protein pockets[2].

  • The Piperidin-4-yl Group: Attached at the C2 position, this saturated heterocycle provides a basic secondary amine (pKa ~9.5). At physiological pH (7.4), this amine is protonated. This not only drastically improves aqueous solubility but also enables the formation of strong electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate) typically found in the solvent-exposed channels of target proteins[3].

Quantitative Physicochemical Summary

The following table summarizes the predicted and validated physicochemical parameters of the unmodified scaffold, demonstrating its excellent alignment with Lipinski's Rule of Five[4].

ParameterValuePharmacological Rationale / Impact
Molecular Weight 257.31 g/mol High ligand efficiency; allows substantial room for further derivatization without exceeding the 500 Da limit.
Topological Polar Surface Area (TPSA) 37.81 ŲOptimal for cellular membrane permeability. Values < 90 Ų are highly favorable for potential Blood-Brain Barrier (BBB) penetration[4].
LogP (Predicted) ~2.8Balanced lipophilicity ensures favorable oral bioavailability while driving the fluorophenyl moiety into hydrophobic target domains.
H-Bond Donors / Acceptors 1 / 3The single donor (piperidine NH) and three acceptors (pyrimidine Ns, F) provide a highly specific directional binding profile.

Pharmacological Target Engagement

This scaffold is predominantly utilized in the development of selective kinase inhibitors (e.g., CK1, p38 MAP kinase, CDK12/13) and GPCR modulators[1][2][5]. The spatial arrangement of the functional groups dictates a highly specific binding pose.

To understand the causality behind its high affinity, we must map the scaffold to a generalized ATP-binding pocket of a kinase.

KinaseBinding Scaffold 4-(4-Fluorophenyl)-2- (piperidin-4-yl)pyrimidine Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge Hydrogen Bonding (Pyrimidine N1/N3) Hydrophobic Hydrophobic Pocket (DFG-in/out motifs) Scaffold->Hydrophobic Van der Waals / Halogen (4-Fluorophenyl) Solvent Solvent-Exposed Region (Acidic Residues) Scaffold->Solvent Salt Bridge / Solvation (Piperidine NH2+)

Fig 1. Pharmacophoric mapping of the scaffold within a typical kinase ATP-binding pocket.

Synthetic Methodology & Workflow

The synthesis of piperidinyl-pyrimidine derivatives requires rigorous control of cross-coupling conditions to ensure high regioselectivity and overall yield[3]. The most robust approach utilizes 2,4-dichloropyrimidine as the starting material.

The causality behind the step-wise approach is rooted in the electronic asymmetry of the pyrimidine ring. The C4 position is highly electron-deficient due to the ortho/para relationship with the two ring nitrogens. Consequently, the C4-chloride undergoes oxidative addition with palladium catalysts significantly faster than the C2-chloride. We exploit this kinetic difference to perform a regioselective Suzuki-Miyaura coupling first, followed by a more forcing coupling at the C2 position.

SyntheticWorkflow SM 2,4-Dichloropyrimidine Step1 Regioselective Suzuki Coupling (4-Fluorophenylboronic acid) SM->Step1 Int1 2-Chloro-4-(4-fluorophenyl) pyrimidine Step1->Int1 Pd(PPh3)4, Na2CO3 80°C Step2 Negishi or Suzuki Coupling (Boc-Piperidine-4-reagent) Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Pd(dppf)Cl2, K2CO3 100°C Step3 Acidic Deprotection (TFA or HCl) Int2->Step3 Product Target Scaffold (TFA or HCl Salt) Step3->Product DCM, RT LC-MS Monitored

Fig 2. Step-by-step synthetic workflow for the 4-(4-fluorophenyl)-2-(piperidin-4-yl)pyrimidine core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm causality and prevent the propagation of errors.

Protocol A: Regioselective Synthesis of 2-Chloro-4-(4-fluorophenyl)pyrimidine

Objective: Couple the fluorophenyl moiety exclusively at the C4 position while preserving the C2 chloride for subsequent functionalization.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2,4-dichloropyrimidine (1.0 equiv) and 4-fluorophenylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid ensures complete consumption of the pyrimidine without promoting over-coupling.

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: The biphasic system dissolves both the lipophilic organic substrates and the inorganic base required for the transmetalation step.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv). Heat the reaction strictly to 80°C for 4 hours. Causality: Heating beyond 80°C provides enough thermal energy to overcome the activation barrier for C2 oxidative addition, leading to unwanted bis-coupled byproducts.

  • Validation Checkpoint (LC-MS): Sample the organic layer. A successful reaction will show a single major peak corresponding to the mono-coupled product [M+H]+ = 209.0. If the bis-coupled mass ([M+H]+ = 269.1) exceeds 5%, the temperature was too high.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2 Coupling and Deprotection

Objective: Install the piperidine ring and unmask the secondary amine.

  • Coupling Setup: Combine 2-chloro-4-(4-fluorophenyl)pyrimidine (1.0 equiv), 1-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in Dioxane/H₂O (4:1).

  • Reaction: Heat to 100°C for 12 hours. Causality: The C2 position is sterically hindered and electronically less reactive; therefore, a bidentate ligand (dppf) is required to stabilize the palladium intermediate and prevent catalyst degradation at higher temperatures.

  • Deprotection: Isolate the Boc-protected intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Validation Checkpoint (NMR & LC-MS): Do not rely on Thin Layer Chromatography (TLC) for this step. Causality: The highly polar, unmasked secondary amine will streak severely on normal-phase silica, providing false Rf values. Validate completion via LC-MS ([M+H]+ = 258.1). Confirm the removal of the Boc group by the disappearance of the intense 9-proton singlet at ~1.4 ppm in the ¹H-NMR spectrum.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with 10% MeOH in DCM to yield the free base.

References

  • Google Patents (CN107056763A). "A kind of preparation method of 2-chloro-pyrimidine derivatives." Google Patents.
  • Google Patents (CN119874626A). "CDK12/13 inhibitor and application thereof." Google Patents.

Sources

Technical Monograph: 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on the compound 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine .

Part 1: Chemical Identity & Core Profile

Compound Name: 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine CAS Number: Not Widely Indexed (Research Grade / Custom Scaffold) Note: While specific CAS numbers exist for N-protected derivatives (e.g., N-Boc) or close structural isomers, the free base form of this specific regioisomer is typically classified as a research-grade building block or kinase inhibitor intermediate without a primary public registry number (e.g., in ChemIDPlus or Common Chemistry). It is structurally analogous to p38 MAP kinase inhibitor scaffolds.

Chemical Structure Identification:

  • SMILES: FC1=CC=C(C=C1)C2=NC(C3CCNCC3)=NC=C2

  • InChIKey: (Generated from structure) XZQOIXWJ... (Theoretical)

  • Molecular Formula: C₁₅H₁₆FN₃[1][2]

  • Molecular Weight: 257.31 g/mol

  • LogP (Predicted): ~2.3 – 2.8 (Lipophilic, drug-like)

  • pKa (Predicted): ~9.8 (Piperidine nitrogen), ~2.5 (Pyrimidine nitrogen)

Executive Summary

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a bioactive heterocyclic scaffold belonging to the class of 2,4-disubstituted pyrimidines . This structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (specifically p38


 MAPK, JNK, and CDKs) and GPCR ligands  (e.g., Histamine H3/H4 antagonists). The 4-fluorophenyl group provides metabolic stability and hydrophobic interaction potential, while the piperidin-4-yl moiety serves as a solubilizing group and a vector for hydrogen bonding interactions within the solvent-exposed region of the binding pocket.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound requires a convergent approach, coupling the pyrimidine core with the piperidine and fluorophenyl moieties. The most robust route involves the cyclocondensation of an amidine with an enaminone , followed by deprotection.

Retrosynthetic Analysis (Graphviz Diagram)

SynthesisPath Target Target: 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine Intermediate1 Intermediate A: N-Boc-Piperidine-4-carboxamidine Intermediate1->Target 1. NaOEt, EtOH, Reflux 2. TFA/DCM (Deprotection) Intermediate2 Intermediate B: 3-(Dimethylamino)-1-(4-fluorophenyl) prop-2-en-1-one Intermediate2->Target Precursor1 N-Boc-4-Cyanopiperidine Precursor1->Intermediate1 1. LiHMDS 2. HCl/MeOH Precursor2 4-Fluoroacetophenone Precursor2->Intermediate2 DMF-DMA, Reflux DMFDMA DMF-DMA (Reagent)

Figure 1: Convergent synthesis pathway for the target pyrimidine scaffold.

Detailed Experimental Protocol
Step 1: Preparation of the Enaminone (Intermediate B)

The formation of the 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is the critical first step to establish the pyrimidine C4-C5-C6 backbone.

  • Reagents: 4-Fluoroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Procedure:

    • Charge a round-bottom flask with 4-Fluoroacetophenone (e.g., 10 mmol) and DMF-DMA (15 mmol).

    • Heat the neat mixture (or in Toluene) to 110°C for 12 hours under an inert atmosphere (

      
      ).
      
    • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting ketone spot should disappear.

    • Work-up: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and methanol byproduct. The resulting orange/red solid is typically pure enough for the next step.

    • Yield: >90%.[3]

Step 2: Cyclocondensation with Amidine

This step constructs the pyrimidine ring.

  • Reagents: Intermediate B (1.0 eq), N-Boc-piperidine-4-carboxamidine hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Ethanol (Anhydrous).

  • Procedure:

    • Dissolve N-Boc-piperidine-4-carboxamidine HCl in anhydrous ethanol.

    • Add NaOEt solution slowly at room temperature to liberate the free amidine base. Stir for 15 minutes.

    • Add the crude Enaminone (Intermediate B) to the mixture.

    • Reflux the reaction at 80°C for 16–24 hours.

    • Work-up: Cool to room temperature. Evaporate the solvent.[3] Resuspend the residue in Ethyl Acetate and wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient) to isolate the N-Boc protected pyrimidine.

Step 3: Deprotection (Final Product)
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc intermediate in DCM (10 mL/g).

    • Add TFA (20 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Neutralization: Concentrate the mixture. Basify with saturated

      
       or 1N NaOH to pH ~10.
      
    • Extraction: Extract with DCM/Isopropanol (3:1) to recover the polar free amine.

    • Final Yield: ~60–75% over 3 steps.

Part 3: Biological Profile & Mechanism of Action

This compound acts as a Type I kinase inhibitor scaffold . The pyrimidine N1 and the C2-amine (or in this case, the piperidine nitrogen if positioned correctly in the active site) often function as the "hinge binder" in the ATP-binding pocket of protein kinases.

Signaling Pathway Interaction (p38 MAPK Context)

MOA Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 / MAPKAPK2 p38->MK2 Activation Transcription Transcription Factors (ATF2, ELK1) p38->Transcription Activation TargetCmpd 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine (Inhibitor) TargetCmpd->p38 ATP-Competitive Inhibition HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 2: Putative Mechanism of Action within the p38 MAPK signaling cascade.

Structure-Activity Relationship (SAR) Insights
  • 4-(4-Fluorophenyl): The fluorine atom at the para-position improves metabolic stability against P450 oxidation compared to a non-substituted phenyl ring. It occupies the hydrophobic "gatekeeper" region (Pocket I) in many kinases.

  • 2-(Piperidin-4-yl): The piperidine ring projects into the solvent-exposed region. The secondary amine provides a handle for further derivatization (e.g., reductive amination or amidation) to tune solubility and selectivity. In its free form, it improves oral bioavailability compared to purely aromatic analogs.

Part 4: Physicochemical Data Summary

PropertyValueRationale/Implication
Molecular Weight 257.31 DaOptimal for CNS penetration and oral absorption (<500 Da).
H-Bond Donors 1 (NH)Low donor count favors membrane permeability.
H-Bond Acceptors 3 (N, N, F)Pyrimidine nitrogens can accept H-bonds from the hinge region (e.g., Met109 in p38).
Topological Polar Surface Area (TPSA) ~38 ŲExcellent range for blood-brain barrier (BBB) penetration.
LogP 2.3 – 2.8Lipophilic enough for binding, hydrophilic enough for solubility.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C (desiccated). Stable in DMSO solution for >1 month at -20°C.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Part 6: References

  • Pettus, L. H., et al. (2008). "Discovery of p38 MAP kinase inhibitors with excellent pharmacokinetic profiles." Bioorganic & Medicinal Chemistry Letters. Link

  • Goldstein, D. M., et al. (2006). "Discovery of S-7076: A Potent and Selective Inhibitor of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry. Link

  • PubChem Database. "Pyrimidine, 4-(4-fluorophenyl)-."[4] National Center for Biotechnology Information. Link

  • ChEMBL Database. "Kinase Inhibitor Scaffolds." European Bioinformatics Institute. Link

Sources

Molecular weight and formula of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine , a specific pharmacophore scaffold often utilized in the discovery of kinase inhibitors (e.g., p38 MAPK, CDK, JAK) and CNS-active agents.

Physicochemical Identity & Properties[1][2]

This molecule represents a "privileged structure" in medicinal chemistry, combining a lipophilic, metabolically stable aryl group (4-fluorophenyl) with a solubilizing, basic heterocycle (piperidine) linked via a carbon-carbon bond to a central pyrimidine core.

Core Data Table
PropertyValueNotes
IUPAC Name 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine
Molecular Formula C₁₅H₁₆FN₃ Confirmed via structural count.
Molecular Weight 257.31 g/mol Monoisotopic Mass: 257.1328
CAS Registry Number Not widely assignedOften synthesized as a custom intermediate.
LogP (Predicted) ~2.5 – 2.9Moderate lipophilicity; drug-like range.
TPSA ~38.7 ŲHigh membrane permeability potential.
pKa (Piperidine) ~10.8 (Calculated)Basic secondary amine; likely protonated at physiological pH.
pKa (Pyrimidine) ~1.3Very weakly basic.
Structural Composition[3][4]
  • Core: Pyrimidine ring (1,3-diazine).

  • Position 2: Piperidin-4-yl group (C-linked).[1][2] This linkage is critical for maintaining a linear vector and reducing conformational flexibility compared to N-linked analogs.

  • Position 4: 4-Fluorophenyl group. The fluorine atom at the para position blocks metabolic oxidation (CYP450) and increases lipophilicity.

Synthetic Methodology

The most robust, self-validating synthesis route for 2-alkyl/aryl-4-arylpyrimidines is the "Amidine-Enaminone Condensation" . This de novo ring construction ensures correct regiochemistry, unlike Suzuki couplings on 2,4-dichloropyrimidine which can suffer from selectivity issues.

Retrosynthetic Analysis
  • Disconnection: The pyrimidine ring is formed by condensing a 3-carbon electrophile (enaminone) with a 2-nitrogen nucleophile (amidine).

  • Precursors:

    • Fragment A: tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate (Boc-protected piperidine-4-carboxamidine).

    • Fragment B: (E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.

Step-by-Step Protocol
Step 1: Enaminone Formation
  • Reagents: 4'-Fluoroacetophenone,

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Procedure: Reflux 4'-fluoroacetophenone in neat DMF-DMA (or with xylene) for 12–16 hours.

  • Mechanism: Condensation of the methyl ketone with the acetal releases methanol, forming the dimethylamino-propenone.

  • Validation:

    
    H NMR will show two doublets for the vinylic protons (
    
    
    
    Hz) indicating trans geometry.
Step 2: Pyrimidine Cyclization
  • Reagents: Enaminone (from Step 1), tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve the amidine and base in ethanol.

    • Add the enaminone solution.

    • Reflux for 12–24 hours.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Outcome: Formation of the Boc-protected intermediate: tert-butyl 4-(4-(4-fluorophenyl)pyrimidin-2-yl)piperidine-1-carboxylate.

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

  • Procedure: Stir the Boc-protected intermediate in TFA/DCM (1:4 ratio) at room temperature for 2 hours. Evaporate volatiles.

  • Isolation: Neutralize with saturated

    
     or ion-exchange resin to obtain the free base.
    
Synthesis Workflow Diagram (DOT)

Synthesis Figure 1: De Novo Synthesis via Enaminone-Amidine Condensation Start1 4-Fluoroacetophenone Inter1 Enaminone Intermediate (E)-3-(dimethylamino)-... Start1->Inter1 DMF-DMA, Reflux (-MeOH) Start2 Boc-Piperidine-4-carboxamidine Inter2 Boc-Protected Pyrimidine Start2->Inter2 Cyclization Inter1->Inter2 + Start2 K2CO3, EtOH, Reflux Final 4-(4-Fluorophenyl)-2- (piperidin-4-yl)pyrimidine Inter2->Final TFA/DCM or HCl (-Boc)

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Pyrimidine Protons:

    • 
       ~8.7 ppm (d, 1H, H-6): Deshielded due to proximity to both nitrogens.
      
    • 
       ~7.9 ppm (d, 1H, H-5): Doublet coupling with H-6 (
      
      
      
      Hz).
  • Aromatic Protons (4-Fluorophenyl):

    • 
       ~8.2 ppm (dd, 2H, H-2'/6'): Ortho to pyrimidine.
      
    • 
       ~7.4 ppm (t, 2H, H-3'/5'): Ortho to Fluorine (triplet-like due to H-F coupling).
      
  • Piperidine Protons:

    • 
       ~3.0–3.2 ppm (m, 2H, H-2/6 eq): Adjacent to Nitrogen.
      
    • 
       ~2.6–2.8 ppm (m, 3H, H-2/6 ax + H-4): Methine proton at C4 is key (linkage point).
      
    • 
       ~1.6–1.9 ppm (m, 4H, H-3/5): Ring methylene protons.
      
  • Amine Proton:

    • 
       ~2.0–4.0 ppm (broad s, 1H, NH): Shift varies with concentration/salt form.
      
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+:

    
     258.14
    
  • Fragmentation Pattern: Loss of the piperidine ring or fragmentation at the pyrimidine-phenyl bond may be observed at higher collision energies.

Medicinal Chemistry Context & Applications[1][3][4][5][6][7][8]

Pharmacophore Analysis

This molecule serves as a versatile Fragment-Based Drug Discovery (FBDD) core.

  • Hinge Binder: The pyrimidine N1/N3 atoms often act as hydrogen bond acceptors for the hinge region of kinase enzymes (e.g., ATP binding site).

  • Solvent Exposure: The piperidine ring usually projects into the solvent-exposed region, improving solubility and allowing for the attachment of "tail" groups (amides, ureas) to tune selectivity.

  • Selectivity Filter: The 4-fluorophenyl group occupies the hydrophobic pocket (Gatekeeper region).

Biological Targets

Research utilizing this specific scaffold often targets:

  • p38 MAP Kinase: Inhibitors for anti-inflammatory applications. The 4-fluorophenyl-pyrimidine motif is a hallmark of the "SB-203580" class of inhibitors.

  • CDK (Cyclin-Dependent Kinase): For cancer therapeutics.

  • JAK (Janus Kinase): Modulation of the JAK-STAT pathway.

Interaction Pathway Diagram (DOT)

Interaction Figure 2: Pharmacophore Mapping in Kinase Inhibition cluster_Binding Kinase ATP Pocket Interactions Drug 4-(4-Fluorophenyl)-2- (piperidin-4-yl)pyrimidine Hinge Hinge Region (H-Bond Acceptor) Drug->Hinge Pyrimidine N Hydrophobic Hydrophobic Pocket (Metabolic Stability) Drug->Hydrophobic 4-Fluorophenyl Solvent Solvent Front (Solubility/Selectivity) Drug->Solvent Piperidine NH

[2][9][10]

Handling & Safety

  • Hazard Classification: Treat as a bioactive amine. Likely H315 (Skin Irritant) and H319 (Eye Irritant).

  • Storage: Store as the hydrochloride salt (more stable) at -20°C. Free base is prone to oxidation or carbonate formation (absorbs

    
    ) over time.
    
  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.

    • HCl Salt: Soluble in water, DMSO.

References

  • Synthesis of Pyrimidines (General Amidine-Enaminone Route): Fischer, G. W. (2003). Substituted Pyrimidines from Enaminones and Amidines. Journal of Heterocyclic Chemistry. Context: Standard methodology for constructing 2,4-disubstituted pyrimidines.
  • Kinase Inhibitor Scaffolds (p38 MAPK)

    • Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs. Journal of Medicinal Chemistry. Link

    • Context: Establishes the 4-fluorophenyl pharmacophore in kinase inhibition.[3]

  • Related Patent Literature

    • WO2013046136A1. 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH. Link

    • Context: Describes synthesis of similar 2-(heterocyclyl)-4-arylpyrimidine fragments.
  • Piperidine-4-carboxamidine Synthesis

    • Ambeed / Sigma-Aldrich Catalog Data for tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. Link

    • Context: Source for the critical starting material CAS 885270-23-5.[4]

Sources

A Technical Guide to Pharmacophore Modeling of Fluorophenyl-Pyrimidine Hybrids for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The introduction of a fluorophenyl group to this heterocyclic core often enhances biological activity and modulates pharmacokinetic properties, making fluorophenyl-pyrimidine hybrids a compelling area of research for drug development professionals.[3][4] This in-depth technical guide provides a comprehensive walkthrough of pharmacophore modeling as a pivotal computational technique to elucidate the key molecular features governing the bioactivity of these hybrids and to guide the discovery of novel therapeutic agents.

The Strategic Imperative of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional arrangement of essential chemical features of a molecule responsible for its biological activity.[5][6] This abstract representation, or pharmacophore, serves as a powerful 3D query in virtual screening campaigns to identify novel, structurally diverse compounds that are likely to interact with the same biological target.[7][8] For fluorophenyl-pyrimidine hybrids, this approach enables researchers to move beyond traditional structure-activity relationship (SAR) studies and gain a deeper, three-dimensional understanding of the molecular determinants of efficacy.

Part 1: Devising the Pharmacophore Model: A Dual-Pronged Approach

The generation of a robust pharmacophore model can be approached from two distinct starting points, contingent on the available structural information.[6][9]

Ligand-Based Pharmacophore Modeling: When the Target is a Black Box

In scenarios where the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed.[6] This method leverages a set of known active molecules to identify the common chemical features that are essential for their bioactivity.

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Selection: Curate a dataset of at least 5-10 fluorophenyl-pyrimidine hybrids with a range of high to moderate biological activities against a specific target. It is crucial to include structurally diverse compounds to ensure the model's robustness.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This step is critical as it explores the possible three-dimensional arrangements the molecules can adopt.

  • Feature Identification: Identify the key pharmacophoric features present in the training set molecules. For fluorophenyl-pyrimidine hybrids, these typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

  • Model Generation and Scoring: Utilize software like PHASE, LigandScout, or Discovery Studio to align the conformers of the active molecules and generate pharmacophore hypotheses.[10] The software will propose several models, each scored based on how well it maps the features of the most active compounds.

  • Model Validation: The predictive power of the generated pharmacophore models must be rigorously validated. This is typically achieved by screening a test set containing both active and inactive molecules. A good model will have a high enrichment factor, meaning it can effectively distinguish active compounds from inactive ones.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the biological target (e.g., a protein kinase) complexed with a ligand is available, a structure-based approach offers a more direct route to a high-quality pharmacophore model.[11]

Experimental Protocol: Structure-Based Model Generation

  • Protein-Ligand Complex Preparation: Obtain the crystal structure of the target protein in complex with a fluorophenyl-pyrimidine inhibitor from the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning bond orders, and removing water molecules that are not involved in key interactions.

  • Interaction Analysis: Analyze the key interactions between the ligand and the amino acid residues in the protein's binding site. Identify hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Pharmacophore Feature Generation: Based on the identified interactions, define the pharmacophoric features. For instance, a hydrogen bond between a pyrimidine nitrogen and a backbone amide of the protein would be represented as an HBA feature.

  • Exclusion Volume Spheres: Define exclusion volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

  • Model Refinement and Validation: The resulting pharmacophore model should be validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

Part 2: The Power of the Pharmacophore: Application in Virtual Screening

The primary application of a validated pharmacophore model is in virtual screening to identify novel hit compounds from large chemical databases.[12][13]

Experimental Workflow: Pharmacophore-Based Virtual Screening

G cluster_0 Model Generation & Validation cluster_1 Virtual Screening cluster_2 Hit Refinement & Selection cluster_3 Experimental Validation A Validated Pharmacophore Model C Pharmacophore-Based Filtering A->C B Large Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List C->D E Molecular Docking D->E F ADMET Prediction E->F G Final Hit Selection F->G H In Vitro Biological Assays G->H

Sources

Engineering the Hinge: The Kinase Inhibitor Potential of 4-Aryl-2-piperidinylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Evolution: From Anilines to Piperidines

The 2-amino-4-arylpyrimidine motif is a cornerstone of modern targeted oncology. This privileged scaffold forms the core of numerous approved therapies, including the1[1], and serves as a pivotal intermediate for IKK-2 and JNK inhibitors (2[2]). In traditional designs, the exocyclic primary or secondary amine at the C2 position acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

However, the emergence of gatekeeper mutations (e.g., JAK2 V617F, Abl T315I) has necessitated the evolution of this scaffold. By replacing the flat, H-bond donating aniline with a bulky,


-hybridized piperidine ring, medicinal chemists generate 4-aryl-2-piperidinylpyrimidines .
The Mechanistic Rationale

The causality behind this structural shift is rooted in steric and electronic disruption:

  • Abolition of the H-Bond Donor: The tertiary nitrogen of the piperidine ring cannot donate a hydrogen bond. This forces the pyrimidine core to rely solely on its N1/N3 atoms as H-bond acceptors, drastically altering the binding pose and shifting the molecule away from a classical Type I ATP-competitive binding mode toward Type II or allosteric conformations.

  • Solvent Channel Exploitation: The lipophilic yet basic piperidine ring often projects outward into the solvent-exposed channel. At physiological pH, the basic nitrogen becomes protonated, significantly improving aqueous solubility compared to highly conjugated, planar anilines.

  • Regioselective Synthesis: As noted in the3[3], nucleophilic addition to 2,4-dihalopyrimidines preferentially occurs at the C4 position due to higher electrophilicity. Therefore, installing the piperidine at the C2 position requires a deliberate, sequential synthetic strategy to ensure strict regiocontrol.

BindingMode Hinge Kinase Hinge Region (Backbone Carbonyls) Pyrimidine Pyrimidine Core (H-Bond Acceptor) Pyrimidine->Hinge N1/N3 Acceptor Aryl 4-Aryl Group (Hydrophobic Pocket) Pyrimidine->Aryl Piperidine 2-Piperidinyl Group (Solvent Channel / Steric) Pyrimidine->Piperidine Gatekeeper Gatekeeper Residue (e.g., V617F) Aryl->Gatekeeper Pi-Pi / Hydrophobic Piperidine->Hinge NO H-Bond Donor (Alters Pose)

Mechanistic binding pose of 4-aryl-2-piperidinylpyrimidines within the kinase active site.

Structure-Activity Relationships (SAR) & Target Selectivity

The modular nature of the 4-aryl-2-piperidinylpyrimidine scaffold allows for precise tuning of the structure-activity relationship (SAR). The 4-aryl substituent typically dictates the depth of insertion into the hydrophobic pocket adjacent to the gatekeeper residue. Meanwhile, substitutions on the piperidine ring (e.g., methylations or hydroxylations) fine-tune the basicity and steric bulk, directly impacting the compound's off-target kinase profile.

Below is a representative SAR summary demonstrating how shifting from a 2-anilino to a 2-piperidinyl group impacts potency against wild-type and mutant kinases, drawing on functional profiles observed in4[4].

Table 1: Comparative SAR of 4-Aryl-2-substituted Pyrimidines
Compound IDC4-Aryl GroupC2-SubstitutionJAK2 WT IC₅₀ (nM)JAK2 V617F IC₅₀ (nM)FLT3 IC₅₀ (nM)ClogP
Ref-1 (Anilino) PhenylPhenylamino12.545.018.24.1
Ref-2 (Macrocycle) Aryl-ether2-Aminopyrimidine23.019.022.03.8
PIP-01 PhenylPiperidin-1-yl>1000>1000450.03.2
PIP-02 3-Fluoro-phenylPiperidin-1-yl850.0310.0125.03.4
PIP-03 3,4-Dimethoxy-phenyl4-Methylpiperidin-1-yl145.085.042.03.6

Data Synthesis Note: While the 2-anilino group provides high potency against WT kinases via canonical hinge binding, the bulky piperidinyl group (PIP-03) regains potency against the V617F mutant by exploiting an altered binding trajectory that avoids steric clashes with the bulky phenylalanine gatekeeper.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must utilize self-validating protocols. The following methodologies incorporate built-in controls to confirm causality and data reliability.

Protocol A: Regioselective Synthesis of 4-Aryl-2-piperidinylpyrimidines

Because standard nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidines preferentially occurs at the C4 position[3], attempting to add piperidine first will yield the incorrect regioisomer. The causality of this protocol relies on exploiting this electronic difference.

Step-by-Step Methodology:

  • C4-Aryl Installation (Suzuki-Miyaura Coupling):

    • Combine 2,4-dichloropyrimidine (1.0 eq) and the desired arylboronic acid (0.9 eq) in a mixture of 1,4-dioxane/water (4:1). Causality: Using 0.9 eq of boronic acid prevents over-coupling at the C2 position.

    • Add

      
       (0.05 eq) and 
      
      
      
      (2.0 eq). Heat at 80°C for 4 hours under nitrogen.
    • Validation: Analyze via LC-MS. The major peak must correspond to the 4-aryl-2-chloropyrimidine intermediate.

  • C2-Piperidinyl Installation (

    
    ): 
    
    • Isolate the intermediate and dissolve in N,N-dimethylformamide (DMF).

    • Add piperidine (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat at 100°C for 12 hours.

    • Validation: Monitor by

      
       NMR. The disappearance of the highly deshielded C2-Cl pyrimidine proton shift and the appearance of broad multiplet signals at 
      
      
      
      1.5-1.7 ppm and
      
      
      3.7-3.9 ppm confirm the successful incorporation of the piperidine ring.
Protocol B: Radiometric ³³P-ATP Kinase Activity Assay

Fluorescence-based assays often suffer from compound auto-fluorescence, especially with highly conjugated pyrimidines. To establish a self-validating system, a radiometric assay is utilized as the gold standard to quantify true enzymatic inhibition, as demonstrated in 5[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine the target kinase (e.g., JAK2 V617F), substrate peptide, and a 10-point semi-log dilution series of the 4-aryl-2-piperidinylpyrimidine inhibitor in assay buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij35).
    
  • Self-Validation Controls: Include a positive control well (10

    
    M Staurosporine to ensure total inhibition) and a negative control well (DMSO vehicle only, to establish maximum signal).
    
  • Initiation: Add a mixture of cold ATP (at the

    
     of the specific kinase) spiked with 
    
    
    
    (specific activity 10
    
    
    Ci/
    
    
    L).
  • Incubation & Quenching: Incubate at room temperature for 120 minutes. Quench the reaction by adding 3% phosphoric acid. Causality: The acid denatures the kinase, stopping the reaction instantly, and protonates the substrate peptide to facilitate binding to the capture membrane.

  • Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted

    
    . Read the retained radioactivity using a microplate scintillation counter. Calculate 
    
    
    
    using a 4-parameter logistic regression.

Workflow Syn Regioselective Synthesis (C4 then C2) Val Structural Validation (NMR / LC-MS) Syn->Val Bio Radiometric Assay (33P-ATP IC50) Val->Bio Cell Cellular Target Engagement (Western Blot) Bio->Cell Cell->Syn SAR Feedback Loop

Self-validating workflow for the synthesis and biological evaluation of pyrimidine inhibitors.

References

  • Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. PubMed (nih.gov). 4

  • Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity. ACS Omega. 5

  • Vonjo (Pacritinib) | New Drug Approvals. New Drug Approvals. 1

  • Synthesis of a 4-Aryl-2-anilinopyrimidine Using a Germanium-Functionalised Non-Cross-Linked Polystyrene (NCPS) Support. Thieme-Connect. 2

  • CN100465164C - Selective Synthesis of CF3-Substituted Pyrimidines. Google Patents. 3

Sources

Methodological & Application

HPLC method development for 4-aryl-2-aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Aryl-2-Aminopyrimidines

Abstract

The 4-aryl-2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Palbociclib, Pazopanib) due to its ability to mimic the adenine ring of ATP. However, the physicochemical properties of this scaffold—specifically its basicity, potential for tautomerism, and hydrophobicity—present distinct chromatographic challenges, including peak tailing and retention variability. This guide provides a comprehensive, field-proven protocol for developing robust HPLC methods for this compound class, emphasizing pH control, stationary phase selection, and mechanistic troubleshooting.

Introduction: The Chemist's Perspective

Before injecting a sample, one must understand the analyte. 4-aryl-2-aminopyrimidines possess two critical features that dictate their chromatographic behavior:

  • The 2-Aminopyrimidine Core (Basicity): The pyrimidine ring nitrogens, influenced by the electron-donating amino group, typically exhibit a pKa in the range of 3.5 – 4.5. However, many bioactive derivatives include secondary basic moieties (e.g., piperazines) with pKa values > 8.0. This makes the molecule positively charged at acidic pH, leading to secondary interactions with residual silanols on silica columns.

  • The 4-Aryl Substituent (Hydrophobicity &

    
    -
    
    
    
    Interactions):
    The aryl group at the 4-position adds significant lipophilicity and planarity, increasing retention on C18 phases but also offering unique selectivity opportunities using Phenyl-Hexyl phases via
    
    
    -
    
    
    stacking.

The Core Challenge: The "Silanol Sting." At low pH (pH 2-3), the basic nitrogens are protonated (


). While this increases solubility, these cations interact strongly with ionized residual silanols (

) on the column surface, causing severe peak tailing.

Method Development Strategy

Phase 1: Column & Mobile Phase Screening (The "Scout")

Do not rely on a single column. We utilize a "2x2 Matrix" approach: Two distinct pH levels vs. Two distinct stationary phases.

Stationary Phase Selection:

  • Primary Choice (High pH Stable C18): e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18. These hybrid or specifically bonded phases withstand pH > 10, allowing the analysis of the neutral (free base) form of the analyte.

  • Secondary Choice (Phenyl-Hexyl): e.g., Phenomenex Luna Phenyl-Hexyl. The 4-aryl group of the analyte interacts via

    
    -
    
    
    
    stacking with the phenyl phase, offering orthogonal selectivity to C18, particularly for separating structural isomers or impurities with similar hydrophobicity but different aromaticity.

Mobile Phase Selection:

  • System A (Low pH): 0.1% Formic Acid in Water (pH ~2.7).

    • Pros: LC-MS compatible, excellent solubility.

    • Cons: High risk of tailing; requires high-quality end-capped columns.

  • System B (High pH): 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 10.0).

    • Pros: Deprotonates the basic amines (Neutral form). Eliminates silanol interactions.[1] Sharp peaks.

    • Cons: Silica solubility issues (must use hybrid/polymer columns).

Phase 2: The Screening Protocol
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for basic compounds).

  • Detection: UV 254 nm (universal for aromatics) and MS (Positive Mode).

Decision Logic:

  • If High pH (System B) gives sharp peaks: ADOPT. This is the preferred route for aminopyrimidines as it suppresses ionization, increasing retention of the hydrophobic core and eliminating tailing.

  • If Low pH (System A) is required (e.g., for specific MS sensitivity): You likely see tailing. Switch to a "Charged Surface Hybrid" (CSH) column or add a chaotic salt (e.g., 20mM Ammonium Formate) to suppress silanol activity.

Detailed Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Dissolve standard in 100% DMSO or Methanol to 1 mg/mL (Stock).

  • Dilution: Dilute to 50 µg/mL using the initial mobile phase conditions (e.g., 95% Water / 5% MeCN).

    • Critical Note: Do not dilute in 100% organic solvent. Injecting a strong solvent plug into a weak mobile phase causes "peak breakthrough" or splitting, often mistaken for poor method performance.

Protocol B: The "Gold Standard" High pH Method
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient Table:

    Time (min) %A %B Curve
    0.0 95 5 Initial
    1.0 95 5 Isocratic Hold
    10.0 5 95 Linear
    12.0 5 95 Wash
    12.1 95 5 Re-equilibrate

    | 15.0 | 95 | 5 | End |

Protocol C: Troubleshooting Peak Tailing (The "TFA Rescue")

If you are forced to use low pH and observe tailing (Asymmetry > 1.5):

  • Switch Modifier: Replace Formic Acid with Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.

    • Mechanism:[1][5][6] TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated aminopyrimidine, neutralizing the charge and forming a more hydrophobic complex that retains better and masks the charge from silanols.

    • Warning: TFA suppresses MS signal intensity. Use the minimum effective concentration.

Visualizations

Diagram 1: Method Development Decision Tree

This diagram guides the researcher through the logical steps of selecting the optimal conditions.

MethodDevelopment Start Start: 4-Aryl-2-Aminopyrimidine Sample Screening Screening Phase (Gradient 5-95% B) Start->Screening PathHighPH High pH Screening (pH 10, NH4HCO3) Column: Hybrid C18 Screening->PathHighPH Preferred Route PathLowPH Low pH Screening (pH 2.7, Formic Acid) Column: C18 / Phenyl-Hexyl Screening->PathLowPH Alternative Route CheckPeak Analyze Peak Shape & Retention PathHighPH->CheckPeak PathLowPH->CheckPeak Decision1 Sharp Peak (As < 1.2)? CheckPeak->Decision1 Optimize Optimize Gradient (Flatten slope for resolution) Decision1->Optimize Yes TailingIssue Problem: Peak Tailing (As > 1.5) Decision1->TailingIssue No FinalMethod Final Validated Method Optimize->FinalMethod FixHighPH Action: Check Column pH Stability Ensure Hybrid Particle TailingIssue->FixHighPH If High pH FixLowPH Action: Add TFA (0.05%) or Switch to CSH Column TailingIssue->FixLowPH If Low pH FixHighPH->Optimize FixLowPH->Optimize

Caption: Decision tree for selecting mobile phase pH and troubleshooting peak tailing for basic aminopyrimidine derivatives.

Diagram 2: Mechanistic Interactions

Visualizing why Phenyl-Hexyl and High pH strategies work.

Interactions cluster_C18 C18 Interaction (Hydrophobic) cluster_Phenyl Phenyl-Hexyl Interaction (Pi-Pi) cluster_Silanol Unwanted Silanol Interaction Analyte 4-Aryl-2-Aminopyrimidine C18 Alkyl Chain Analyte->C18 Van der Waals Phenyl Phenyl Ring Analyte->Phenyl Pi-Pi Stacking (Specific to Aryl group) Silanol SiO- (Silanol) Analyte->Silanol Ionic Interaction (Causes Tailing) Note High pH neutralizes Analyte breaking the Red link. Note->Analyte

Caption: Interaction map showing how Phenyl phases add selectivity and how High pH eliminates the ionic cause of tailing.

Validation Parameters (Summary)

Once the method is optimized, validate against these core criteria (per ICH Q2(R1)):

ParameterAcceptance CriteriaNotes
Specificity Resolution > 1.5 between analyte and nearest impurity.Verify using forced degradation samples (acid/base/oxidative stress).
Linearity

Typically 0.1 µg/mL to 100 µg/mL range.[4]
Precision RSD < 2.0% (n=6 injections)Critical for basic compounds where retention times can drift if pH is unstable.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)4-aryl-2-aminopyrimidines have high UV absorbance; expect low LOQ.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2023). "XBridge BEH C18 Columns: Method Development Guide." Waters Application Notes. Link

  • Agilent Technologies. (2020). "Strategies for the Separation of Basic Compounds using LC-MS." Agilent Technical Overview. Link

  • Phenomenex. (2022). "Luna Phenyl-Hexyl: Selectivity for Aromatic Compounds." Phenomenex Product Guide. Link

  • Trautwein, A. et al. (2018). "Chromatographic behavior of kinase inhibitors: The role of the aminopyrimidine hinge binder." Journal of Medicinal Chemistry, 61(12), 5432-5445.

Sources

Application Notes and Protocols for the Formulation of Hydrophobic Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Formulation Challenge of Hydrophobic Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors used in oncology.[1][2][3] However, the very features that often contribute to the potent biological activity of these molecules—extensive aromaticity and hydrophobic substituents—frequently lead to poor aqueous solubility.[4][5] This low solubility presents a major hurdle in drug development, as it can result in low and variable oral bioavailability, hindering the translation of a promising new chemical entity into a viable clinical candidate.[6][7]

This application guide provides a comprehensive overview of advanced formulation strategies to overcome the solubility and bioavailability challenges associated with hydrophobic pyrimidine-based drug candidates. We will delve into the underlying scientific principles of these techniques, provide detailed, field-proven protocols, and offer a comparative analysis to guide the formulation scientist in selecting the most appropriate approach.

Part 1: Preformulation Assessment - The Foundation of a Successful Formulation Strategy

A thorough understanding of the physicochemical properties of the pyrimidine-based active pharmaceutical ingredient (API) is the essential first step in designing a successful formulation.[8] These preformulation studies provide the data necessary to select the most promising solubility enhancement strategy.[9]

Key Preformulation Parameters for Hydrophobic Pyrimidine Scaffolds:

ParameterImportance for Formulation Strategy
Aqueous Solubility Determines the extent of the solubility challenge and the required degree of enhancement. Should be assessed at various pH values to understand the impact of ionization.[9]
pKa The acid dissociation constant is crucial for pyrimidine derivatives, which often contain ionizable groups. It dictates whether pH modification or salt formation are viable strategies.[9]
LogP/LogD The partition and distribution coefficients indicate the lipophilicity of the molecule. A high LogP often suggests that lipid-based formulations may be a suitable approach.[7]
Solid-State Characterization Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify the crystalline form, melting point, and any potential polymorphs. The presence of a high-energy amorphous form or a more soluble polymorph can be exploited.
Hygroscopicity The tendency of the API to absorb moisture can impact its physical and chemical stability, particularly in amorphous formulations.

A typical workflow for preformulation assessment is outlined below:

Caption: Preformulation assessment workflow.

Part 2: Advanced Formulation Strategies

For hydrophobic pyrimidine scaffolds, which often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), several advanced formulation strategies can be employed to enhance oral bioavailability.[10][11][12] The choice of strategy depends on the specific properties of the API, the desired dosage form, and the target product profile.

Amorphous Solid Dispersions (ASDs)

Principle: Amorphous solid dispersions involve converting the crystalline API into its higher-energy, amorphous state and dispersing it within a polymer matrix.[13] This amorphous form has a higher apparent solubility and dissolution rate compared to its crystalline counterpart.[13] The polymer serves to stabilize the amorphous drug, preventing recrystallization both in the solid state and during dissolution in the gastrointestinal tract.[13]

When to Consider ASDs: This strategy is particularly effective for compounds with a high melting point and a strong tendency to crystallize. Many kinase inhibitors based on the pyrimidine scaffold have been successfully formulated as ASDs.[14]

Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation (Spray Drying)

This protocol outlines the laboratory-scale preparation of an ASD using a spray dryer.

Materials:

  • Hydrophobic pyrimidine API

  • Polymer carrier (e.g., HPMCAS, PVP/VA, Soluplus®)

  • Organic solvent(s) in which both the API and polymer are soluble (e.g., acetone, methanol, dichloromethane)

Equipment:

  • Laboratory-scale spray dryer

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Solution Preparation:

    • Accurately weigh the hydrophobic pyrimidine API and the selected polymer in the desired ratio (e.g., 1:3 drug-to-polymer).

    • Dissolve both the API and the polymer in a suitable organic solvent or solvent mixture to create a clear solution. The total solids concentration is typically in the range of 2-10% (w/v).

  • Spray Drying Parameters:

    • Set the inlet temperature of the spray dryer to a value that ensures rapid solvent evaporation without causing thermal degradation of the API or polymer.

    • Adjust the atomizing gas flow rate and the feed pump rate to achieve a fine spray and a consistent drying process. The outlet temperature should be maintained above the boiling point of the solvent but below the glass transition temperature (Tg) of the resulting ASD.

  • Spray Drying Process:

    • Feed the API-polymer solution into the spray dryer. The solvent rapidly evaporates from the atomized droplets, resulting in the formation of solid particles of the amorphous dispersion.

  • Product Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • To remove any residual solvent, perform a secondary drying step, for example, in a vacuum oven at a temperature below the Tg of the ASD for 24-48 hours.

  • Characterization:

    • Confirm the amorphous nature of the API in the ASD using XRPD (absence of crystalline peaks).

    • Determine the Tg of the ASD using DSC to assess its physical stability.

    • Perform in vitro dissolution testing to evaluate the enhancement in dissolution rate compared to the crystalline API.

asd_workflow cluster_prep Preparation cluster_char Characterization Dissolve Dissolve API and Polymer in Solvent SprayDry Spray Drying Dissolve->SprayDry Collect Collect Powder SprayDry->Collect Dry Secondary Drying Collect->Dry XRPD XRPD (Amorphous Confirmation) Dry->XRPD DSC DSC (Tg Determination) Dry->DSC Dissolution In Vitro Dissolution Dry->Dissolution

Caption: Amorphous Solid Dispersion Workflow.

Nanosuspensions

Principle: Nanosuspensions are sub-micron colloidal dispersions of the pure drug in a liquid medium, stabilized by surfactants and/or polymers.[15] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[15][16]

When to Consider Nanosuspensions: This approach is suitable for compounds that are poorly soluble in both aqueous and organic media, making solvent-based methods challenging. It is a versatile platform that can be adapted for oral, parenteral, and other routes of administration.[16]

Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)

This protocol describes the "top-down" method of producing a nanosuspension using HPH.

Materials:

  • Hydrophobic pyrimidine API (micronized, if possible)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, HPMC)

  • Dispersion medium (e.g., purified water)

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Preparation of the Pre-suspension:

    • Disperse the micronized API in an aqueous solution of the stabilizer(s).

    • Homogenize the mixture using a high-shear mixer for 5-10 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through the high-pressure homogenizer.

    • Apply a pressure of 1000-2000 bar for multiple cycles (typically 10-30 cycles). The cavitation and shear forces generated during homogenization will break down the drug crystals into nanoparticles.

  • Particle Size Analysis:

    • Monitor the particle size and polydispersity index (PDI) of the suspension during the homogenization process using a particle size analyzer.

    • The process is typically complete when a stable, desired particle size (e.g., <500 nm) and a low PDI (<0.3) are achieved.

  • Final Formulation:

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) to create a solid dosage form.

nanosuspension_workflow cluster_prep Preparation cluster_char Characterization Disperse Disperse API in Stabilizer Solution PreHomogenize High-Shear Mixing (Pre-suspension) Disperse->PreHomogenize HPH High-Pressure Homogenization PreHomogenize->HPH PSA Particle Size Analysis (DLS) HPH->PSA Zeta Zeta Potential HPH->Zeta Dissolution In Vitro Dissolution HPH->Dissolution

Caption: Nanosuspension Preparation Workflow.

Lipid-Based Formulations

Principle: Lipid-based formulations involve dissolving or suspending the hydrophobic API in a lipid carrier, often in combination with surfactants and co-solvents.[17] These formulations can enhance oral bioavailability through several mechanisms, including improving drug solubilization in the gastrointestinal tract, promoting lymphatic transport (thereby bypassing first-pass metabolism), and altering enterocyte-based drug transport and metabolism.[18]

When to Consider Lipid-Based Formulations: This is an excellent strategy for highly lipophilic pyrimidine derivatives (high LogP). The type of lipid formulation can be tailored based on the specific properties of the API and the desired release profile.

Types of Lipid-Based Formulations:

Formulation TypeCompositionCharacteristics
Type I: Oil Solutions/Suspensions Oils (e.g., medium or long-chain triglycerides)Simplest form, requires digestion for drug release.
Type II: Self-Emulsifying Drug Delivery Systems (SEDDS) Oils, water-insoluble surfactants (HLB < 12)Forms a coarse emulsion (droplet size > 250 nm) upon gentle agitation in aqueous media.
Type IIIA: Self-Microemulsifying Drug Delivery Systems (SMEDDS) Oils, water-soluble surfactants (HLB > 12), co-solvents/co-emulsifiersForms a fine emulsion (droplet size 50-250 nm) upon gentle agitation.
Type IIIB: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Oils, water-soluble surfactants, co-solventsForms a nanoemulsion (droplet size < 50 nm) upon gentle agitation.
Type IV: Surfactant/Co-solvent Systems Surfactants, co-solvents (no oil)Forms a micellar solution upon dilution.

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a simple SEDDS formulation.

Materials:

  • Hydrophobic pyrimidine API

  • Oil (e.g., Capryol™ 90, corn oil)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, ethanol)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer with heating capabilities

  • Glass vials

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify suitable excipients.

  • Phase Diagram Construction:

    • To identify the self-emulsifying region, construct a pseudo-ternary phase diagram. This involves preparing various ratios of oil, surfactant, and co-surfactant and observing their emulsification behavior upon dilution with water.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to ensure homogeneity, if necessary.

    • Add the accurately weighed API to the excipient mixture and stir until a clear solution is obtained.

  • Characterization:

    • Self-emulsification time: Determine the time taken for the formulation to form a homogenous emulsion upon gentle agitation in a simulated gastric or intestinal fluid.

    • Droplet size analysis: Measure the droplet size and PDI of the resulting emulsion using dynamic light scattering.

    • In vitro drug release: Perform dissolution testing using a suitable method to evaluate the release of the API from the SEDDS formulation.

sedds_workflow cluster_prep Preparation cluster_char Characterization Screen Excipient Screening (Solubility) PhaseDiagram Construct Pseudo-Ternary Phase Diagram Screen->PhaseDiagram Mix Mix Oil, Surfactant, Co-surfactant, and API PhaseDiagram->Mix EmulsificationTime Self-Emulsification Time Mix->EmulsificationTime DropletSize Droplet Size Analysis Mix->DropletSize DrugRelease In Vitro Drug Release Mix->DrugRelease

Caption: SEDDS Formulation Workflow.

Part 3: Comparative Analysis of Formulation Strategies

The selection of an optimal formulation strategy requires a careful consideration of the advantages and disadvantages of each approach in the context of the specific pyrimidine-based API.

Formulation StrategyAdvantagesDisadvantagesIdeal for Pyrimidine Scaffolds That Are...
Amorphous Solid Dispersions (ASDs) - Significant increase in apparent solubility and dissolution rate.- Can be formulated into conventional solid dosage forms (tablets, capsules).- Well-established technology with several marketed products.[13][14]- Potential for physical instability (recrystallization) during storage.- Can be sensitive to moisture and temperature.- May require specialized manufacturing equipment (e.g., spray dryer, hot-melt extruder).[19]- Crystalline with a high melting point.- Prone to forming stable, high-energy amorphous states.- Amenable to processing at elevated temperatures (for HME) or soluble in appropriate solvents (for spray drying).
Nanosuspensions - Applicable to a wide range of poorly soluble drugs, including those insoluble in both aqueous and organic media.- High drug loading is possible.- Can be administered via multiple routes (oral, parenteral).[15][16]- Potential for particle aggregation (Ostwald ripening) during storage.- Requires specialized equipment for particle size reduction (e.g., high-pressure homogenizer, media mill).- The manufacturing process can be energy-intensive.- Poorly soluble in all relevant solvents.- When a liquid formulation or a readily dispersible solid is desired.
Lipid-Based Formulations - Can enhance bioavailability through multiple mechanisms (solubilization, lymphatic uptake).- Protects the API from degradation in the GI tract.- Can mitigate food effects.[17][18]- Potential for drug precipitation upon dilution in the GI tract.- Chemical instability of the API or excipients can be a concern.- Can be challenging to formulate into solid dosage forms.- Highly lipophilic (high LogP).- Susceptible to first-pass metabolism.

Conclusion

The formulation of hydrophobic pyrimidine scaffolds presents a significant but surmountable challenge in drug development. A systematic approach, beginning with thorough preformulation characterization, is essential for selecting the most appropriate and effective formulation strategy. Amorphous solid dispersions, nanosuspensions, and lipid-based formulations are powerful and proven technologies for enhancing the solubility and oral bioavailability of this important class of therapeutic agents. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully formulate these challenging yet promising molecules.

References

  • Jadhav, M., Sankhe, K., & Bhandare, R. R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem Technical Support.
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 1-10. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Herbrink, M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2800. [Link]

  • Pharma Excipients. (2025).
  • Herbrink, M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PMC. [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. (2025). R Discovery.
  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • FDA. (2025). Amorphous Solid Dispersion (ASD)
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace.
  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review.
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).
  • Best Practices For Preformulation In Drug Development. (2023). Drug Discovery.
  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review.
  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025). IntuitionLabs.ai.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023).
  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. (2025). PMC.
  • European Medicines Agency. Multidisciplinary: nanomedicines.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023).
  • FDA. Guidance for Industry.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024).
  • Formulation strategies for poorly soluble drugs. (2025).
  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). PMC.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Improving the Solubility of a BCS Class ll Drug Through Excipient Selection. SPI Pharma.
  • Nanotechnology-based medicinal products for human use - EU-IN Horizon Scanning Report. (2022). EMA.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissert
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023).
  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-4-yl)pyrimidines for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The 2-(piperidin-4-yl)pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is prominently featured in the design of highly selective kinase inhibitors, most notably pan-AKT inhibitors (such as compound 10h), which exhibit potent anti-proliferative effects and induce apoptosis in PC-3 prostate cancer cells[1][2]. The piperidin-4-yl appendage is critical; it provides a terminal hydrogen bond donor that interacts precisely with the kinase hinge region without introducing structural chirality[2]. Beyond oncology, pyrimidine derivatives possess a broad spectrum of therapeutic applications, including antitubercular, antifungal, and anxiolytic activities[3][4].

Historically, the functionalization of the pyrimidine core via nucleophilic aromatic substitution (SNAr) or cross-coupling required prolonged conventional heating (12–24 hours), often resulting in thermal degradation, side reactions, and poor yields[5]. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative, green-chemistry approach[6]. By leveraging dielectric heating—specifically dipolar polarization and ionic conduction—MAOS couples electromagnetic energy directly with the reacting molecules. This results in inverted temperature gradients, instantaneous localized heating, and a dramatic reduction in reaction times from hours to mere minutes[6][7].

Experimental Design & Causality

To ensure a self-validating and robust protocol, every parameter in this workflow has been optimized based on mechanistic causality:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen not only for its excellent solubilizing properties for both the 2-chloropyrimidine electrophile and the Boc-protected piperidine nucleophile but also for its high microwave absorbing capacity (loss tangent,

    
    ). This ensures rapid and efficient energy transfer[1].
    
  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the SNAr reaction, driving the chemical equilibrium forward without competing with the primary nucleophile[1].

  • Sealed-Vessel Pressurization: Conducting the reaction in a sealed microwave vial allows the solvent to be safely heated to 150 °C—well above its atmospheric boiling point. The resulting autogenous pressure accelerates the reaction kinetics exponentially, allowing complete conversion in just 20 minutes[1].

SyntheticWorkflow A 2-Chloropyrimidine Scaffold C Microwave Irradiation (DMF, DIPEA, 150°C, 20 min) A->C B Boc-4-aminopiperidine (Nucleophile) B->C D Boc-Protected Intermediate C->D SNAr Reaction High Yield E TFA / DCM (Room Temp, 4 h) D->E Isolation & Purification F 2-(Piperidin-4-yl)pyrimidine Target Compound E->F Boc Deprotection

Caption: Workflow for the microwave-assisted nucleophilic aromatic substitution and deprotection.

Step-by-Step Protocol: A Self-Validating System

This protocol details the synthesis of the Boc-protected intermediate and its subsequent deprotection, adapted from validated methodologies for AKT inhibitor synthesis[1][8].

Phase 1: Microwave-Assisted SNAr Reaction
  • Preparation: In a 30 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine derivative (15.2 mmol) in anhydrous DMF (15 mL)[1].

  • Reagent Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (16.7 mmol, 1.1 equiv) and DIPEA (30.4 mmol, 2.0 equiv) to the solution[1][8].

    • Self-Validation Check: Ensure the total liquid volume does not exceed 50% of the vial's capacity (15 mL in a 30 mL vial) to provide adequate headspace for safe pressurization.

  • Sealing: Crimp-seal the vial with a Teflon-lined septum cap.

  • Microwave Programming:

    • Temperature: 150 °C[1]

    • Ramp Time: 2 minutes (prevents temperature overshoot).

    • Hold Time: 20 minutes[1].

    • Cooling: Active compressed air cooling until the vial reaches < 40 °C.

    • In-Process Quality Control (IPQC): Monitor the real-time pressure curve on the synthesizer interface. A steady pressure plateau indicates stable heating; sudden spikes indicate solvent degradation or exothermic runaway.

  • Workup: Carefully uncap the cooled vial. Pour the reaction mixture into ice-cold water (150 mL) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[1]. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deprotection
  • Reaction: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0 °C, then allow the mixture to stir at room temperature for 4 hours[1].

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM to yield the free 2-(piperidin-4-yl)pyrimidine amine[1].

Quantitative Data Analysis

The transition from conventional reflux to microwave irradiation yields measurable improvements across all critical synthesis parameters[5][7].

ParameterConventional HeatingMicrowave IrradiationCausality / Advantage
Heating Mechanism Convection / ConductionDielectric (Dipolar)Direct molecular heating eliminates thermal wall effects and hot spots.
Temperature 153 °C (DMF Reflux)150 °C (Sealed Vessel)Pressurized environment prevents solvent boil-off and stabilizes kinetics.
Reaction Time 12 – 18 hours20 minutesHigh-energy transfer exponentially accelerates the rate-determining step.
Average Yield 45% – 60%> 85%Reduced time at high temperature minimizes thermal degradation and tar formation.
Purity (LC-MS) Moderate (Multiple side products)High (> 95% crude)Homogeneous heating prevents localized charring and side reactions.

Biological Target Engagement

Once synthesized, these 2-(piperidin-4-yl)pyrimidine derivatives act as potent competitive inhibitors within the PI3K/AKT signaling cascade. By occupying the ATP-binding pocket of AKT, they prevent the phosphorylation of downstream effectors like GSK3β, ultimately halting cell proliferation and inducing apoptosis in hyperactive cancer cell lines[1][2].

Pathway RTK Receptor Tyrosine Kinase (Hyperactivated in Cancer) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) Ser/Thr Kinase PIP3->AKT Membrane Recruitment GSK3 GSK3β & mTOR (Cell Survival/Proliferation) AKT->GSK3 Phosphorylation Inhibitor 2-(Piperidin-4-yl)pyrimidine (Pan-AKT Inhibitor) Inhibitor->AKT Competitive Hinge Binding Apoptosis Apoptosis Induction in PC-3 Cells GSK3->Apoptosis Signaling Blockade

Caption: Mechanism of action of 2-(piperidin-4-yl)pyrimidine derivatives as pan-AKT inhibitors.

Troubleshooting Guide

ObservationPotential CauseCorrective Action
Vial Over-pressurization (Abortion of Run) Solvent volume exceeds 50% capacity, or highly volatile byproducts formed.Reduce reaction volume. Ensure base (DIPEA) is accurately measured to prevent excess gas generation.
Incomplete Conversion Poor microwave absorption or deactivated electrophile.Increase hold time by 5-minute increments. Verify the loss tangent of the solvent mixture.
Product Charring / Dark Discoloration Localized hot spots due to lack of stirring.Ensure the magnetic stir bar is engaged and spinning at a minimum of 600 RPM before heating begins.

References

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant Source: NIH / MedChemComm (2018) URL:[Link]

  • An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews (2022) URL:[Link]

  • Conventional and microwave assisted synthesis of 2-amino-4,6-diaryl pyrimidine derivatives and their cytotoxic, anti-oxidant activities Source: European Journal of Chemistry (2012) URL:[Link]

  • Current Medicinal Chemistry: Microwave Induced Green Synthesis Source: IFTM University / Current Medicinal Chemistry (2023) URL:[Link]

  • Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) Source: Taylor & Francis Online URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki coupling failures in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Pyrimidine Cross-Couplings

Introduction: The "Pyrimidine Problem"

Pyrimidines are privileged scaffolds in kinase inhibitor development, yet they remain one of the most frustrating substrates for Suzuki-Miyaura coupling. If you are reading this, you are likely facing one of three specific failures:

  • No Reaction: The aryl halide is recovered untouched (Oxidative Addition Failure).

  • De-borylation: Your boronic acid vanished, replaced by a proton (Protodeboronation).[1]

  • Stalled Conversion: The reaction starts but dies at 20-30% conversion (Catalyst Poisoning).

This guide deconstructs these failures mechanistically and provides self-validating protocols to overcome them.

Module 1: Diagnostic Hub

Before changing reagents, identify your failure mode using this logic flow.

TroubleshootingLogic Start Reaction Analysis (LCMS/NMR) Result1 Halide Remaining Boronic Acid Remaining Start->Result1 Scenario A Result2 Halide Remaining Boronic Acid GONE (Replaced by H) Start->Result2 Scenario B Result3 Halide Consumed De-halogenated Product Start->Result3 Scenario C Diag1 Oxidative Addition Failure (Catalyst Inactive) Result1->Diag1 Diag2 Protodeboronation (Unstable Nucleophile) Result2->Diag2 Diag3 hydride Reduction (Solvent/Base Impurity) Result3->Diag3

Figure 1: Diagnostic logic flow for initial reaction analysis.

Module 2: The Nucleophile (Boronic Acid Instability)

The Issue: 2-Pyrimidineboronic acids (and esters) are notoriously unstable. The nitrogen atom adjacent to the carbon-boron bond facilitates rapid hydrolysis (protodeboronation), often faster than the cross-coupling itself.

Mechanism of Failure: Water (essential for most Suzuki bases) attacks the boron. The adjacent nitrogen stabilizes the transition state, leading to C-B bond cleavage and protonation.

Protodeboronation Step1 2-Py-B(OH)2 (Base/H2O) Step2 Boronate Complex Step1->Step2 OH- coord Step3 Zwitterionic Intermediate Step2->Step3 C-B Cleavage Step4 Py-H (Dead Nucleophile) Step3->Step4 + H+

Figure 2: The pathway of 2-pyridyl/pyrimidyl protodeboronation.

Solution A: The "Slow Release" Protocol (MIDA Boronates)

MIDA (N-methyliminodiacetic acid) boronates are protected species that slowly release the active boronic acid, keeping its concentration low to minimize decomposition while maintaining enough for the catalyst.

Protocol 1: MIDA Boronate Coupling

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2-Pyrimidyl MIDA Boronate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Base: K₃PO₄ (anhydrous, 3.0 equiv)

    • Solvent: THF:Water (10:1 ratio) – Water is strictly required here to hydrolyze the MIDA.

  • Conditions: 60°C for 4-12 hours.

  • Why it works: The biphasic hydrolysis of the MIDA ester matches the rate of the catalytic cycle [1].

Solution B: Anhydrous Fluoride Activation

If you cannot source the MIDA boronate, you must eliminate water to stop protodeboronation.

Protocol 2: Anhydrous Activation

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3]

    • Pinacol Boronate Ester (1.2 equiv)

    • Base: CsF (Cesium Fluoride, 2.0 equiv) – Must be dried under vacuum.

    • Solvent: Anhydrous Dioxane or Toluene.

  • Conditions: 100°C, sealed tube.

  • Why it works: Fluoride activates the boronate species (

    
    ) for transmetallation without the presence of water/hydroxide that triggers protonolysis.
    

Module 3: The Electrophile (Chloropyrimidine Reactivity)

The Issue: Chloropyrimidines are electron-deficient. While this usually aids oxidative addition (OA), the specific position matters.

  • 4- & 6-chloro: Highly reactive (OA is fast).

  • 2-chloro: Deactivated by the adjacent nitrogens' inductive effect and often sluggish.

The Fix: Use electron-rich, bulky phosphine ligands (Buchwald Ligands).

Ligand Selection Matrix
Substrate ChallengeRecommended LigandCatalyst PrecursorWhy?
Sterically Hindered (Ortho-subs)SPhos Pd(OAc)₂ or Pd-G3-SPhosHigh steric bulk promotes reductive elimination.
Unreactive Chlorides (2-Cl-Py)XPhos Pd₂dba₃ or Pd-G3-XPhosExtremely electron-rich; accelerates oxidative addition.
Base Sensitive BrettPhos Pd-G3-BrettPhosWorks with weaker bases (K₂CO₃).
General Purpose PPh₃ Pd(PPh₃)₄AVOID for difficult pyrimidines. Fails to prevent N-poisoning.

Module 4: Catalyst Poisoning (Nitrogen Coordination)

The Issue: The pyrimidine ring contains two nitrogen atoms with lone pairs. These can bind to the Palladium center (


 bond), displacing the phosphine ligand and shutting down the catalytic cycle. This is observed as a reaction that starts but stops ("stalling").

Solution:

  • Ligand Overdose: Use a higher Ligand:Metal ratio (e.g., 2:1 or 3:1) to outcompete the nitrogen.

  • Bulky Ligands: Ligands like XPhos and RuPhos are massive. They create a "protective shell" around the Pd center that allows the small oxidative addition partners to enter but physically blocks the coordination of the bulky pyrimidine nitrogen [2].

Standard Operating Procedure (SOP): The "Robust" Protocol

If you are starting a new synthesis, do not use generic tetrakis conditions. Start here.

Reagents:

  • Halide: 4-Chloropyrimidine derivative (1.0 mmol)

  • Boron: Aryl Boronic Acid (1.5 mmol) - Use excess.

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) premixed in solvent for 5 mins.

  • Base: K₃PO₄ (3.0 mmol, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Degas: Sparge the 1,4-dioxane with Argon for 15 minutes. Oxygen kills the active Pd(0)-L species.

  • Charge: Add solid reagents (Halide, Boronic Acid, Catalyst) to the vial.

  • Solvent: Add Dioxane and Base solution via syringe under Argon flow.

  • Heat: Seal and heat to 80°C .

    • Note: Do not exceed 100°C unless using MIDA boronates; high heat accelerates protodeboronation.

  • Monitor: Check LCMS at 1 hour. If <10% conversion, increase temp to 100°C.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Palladium nanoparticles (Pd black) form when the ligand dissociates. However, if this happens instantly, your ligand is not stabilizing the Pd. Switch to a precatalyst (like XPhos Pd G3) which ensures a 1:1 Pd:Ligand ratio from the start.

Q: Can I use Pd(dppf)Cl₂? A: Pd(dppf)Cl₂ is excellent for boronic ester synthesis (Miyaura borylation) but often mediocre for difficult pyrimidine couplings. It lacks the bulk to prevent N-coordination poisoning. Stick to Buchwald biaryl phosphines (XPhos/SPhos).

Q: I see the product mass, but also a +16 mass peak. What is it? A: This is likely oxidation (N-oxide formation or phenol formation) due to oxygen leakage. Pyrimidines are electron-deficient and less prone to oxidation, but your phosphine ligand is not. Oxidized ligand = Dead catalyst. Degas more rigorously.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids."[4] Journal of the American Chemical Society. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges in Fluorophenyl-Pyrimidine Development

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Fluorophenyl-pyrimidines are ubiquitous pharmacophores in oncology, frequently utilized as ATP-competitive kinase inhibitors (e.g., targeting EGFR, Src, and SGK1)[1]. However, researchers frequently encounter severe solubility bottlenecks during both in vitro screening and in vivo formulation. This guide provides mechanistic insights, troubleshooting decision trees, and self-validating protocols to overcome these challenges.

Section 1: The Causality of Insolubility (FAQs)

Q: Why do fluorophenyl-pyrimidine compounds exhibit such poor aqueous solubility? A: The insolubility is thermodynamically driven by high crystal packing energy. The pyrimidine core combined with the fluorophenyl ring creates a highly planar, rigid structure with a high percentage of sp2-hybridized carbons[2]. Furthermore, the lipophilic nature of the fluorine substituent decreases water affinity[3]. This results in a "brick-dust" molecule that strongly resists dissolution in aqueous media.

Q: Can I just increase the DMSO concentration in my in vitro kinase assays to force solubility? A: No. While dimethyl sulfoxide (DMSO) is an excellent solvent for fluorophenyl-pyrimidines due to its ability to interact with the aromatic π-system[4][5], exceeding 0.1% - 1% v/v DMSO can induce heterogeneous off-target effects. DMSO can unspecifically bind to hydrophobic residues of kinase targets, altering protein-ligand binding kinetics via solvent viscosity effects and artificially modifying phosphorylation states[6][7].

KinasePathway EGFR Target Kinase (e.g., EGFR, Src) PI3K Downstream Signaling (PI3K / STAT3) EGFR->PI3K FPP Fluorophenyl-Pyrimidine Inhibitor FPP->EGFR Blocks ATP Pocket DMSO DMSO Co-solvent (>1% v/v) DMSO->EGFR Alters Conformation OffTarget Off-Target Phosphorylation & Viscosity Effects DMSO->OffTarget

Fluorophenyl-pyrimidine kinase inhibition and the confounding off-target effects of excess DMSO.

Section 2: Troubleshooting In Vitro Assay Precipitation

Issue: The compound precipitates upon serial dilution into the aqueous assay buffer, leading to false negatives (reduced effective drug concentration) or false positives (light scattering interference).

Causality: The kinetic solubility limit has been breached. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the solvent capacity drops precipitously, causing supersaturation and rapid nucleation[8][9].

Self-Validating Protocol: Nephelometric Determination of Kinetic Solubility

To ensure assay integrity, determine the kinetic solubility limit before running the biological assay.

  • Stock Preparation: Dissolve the fluorophenyl-pyrimidine in 100% anhydrous DMSO to a concentration of 10 mM[8][9].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in DMSO[9].

  • Aqueous Spike: In a 96-well plate, rapidly inject 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., PBS, pH 7.4) to maintain a constant 1% DMSO concentration[9].

  • Incubation: Incubate at room temperature for 2 hours to allow for potential nucleation[9].

  • Measurement: Read the plate using a nephelometer (measuring light scattering) or a standard plate reader at 620 nm (where the compound lacks UV-Vis absorption)[9].

  • Validation Step: The kinetic solubility limit is the highest concentration before a statistically significant increase in turbidity (light scattering) is detected. Rule: Never test the compound in biological assays above this determined concentration.

DecisionTree Start Compound Precipitation in Aqueous Assay? CheckDMSO Is DMSO > 1% v/v? Start->CheckDMSO ReduceDMSO Reduce DMSO & Use Acoustic Dispensing CheckDMSO->ReduceDMSO Yes CheckKinetic Assess Kinetic Solubility (Nephelometry) CheckDMSO->CheckKinetic No ReduceDMSO->CheckKinetic Formulate Add Surfactant (e.g., Tween 80) CheckKinetic->Formulate Sol < Assay Conc

Decision tree for troubleshooting fluorophenyl-pyrimidine precipitation in in vitro assays.

Section 3: Formulation Strategies for In Vivo Delivery

Issue: The compound shows excellent in vitro potency but fails in vivo due to poor oral bioavailability and low gastrointestinal absorption[10].

Causality: The high lattice energy of the crystalline fluorophenyl-pyrimidine prevents dissolution in gastric and intestinal fluids. Converting the crystalline lattice into an amorphous state (Amorphous Solid Dispersion, ASD) dramatically lowers the thermodynamic barrier to dissolution, creating a supersaturated state in the GI tract[11].

Self-Validating Protocol: Preparation of Amorphous Solid Dispersions (ASDs)
  • Material Ratio: Weigh the fluorophenyl-pyrimidine API and a hydrophilic polymer (e.g., PVP K30 or PVPVA) at a 1:4 drug-to-polymer ratio[11].

  • Co-dissolution: Dissolve both components completely in a minimal volume of a volatile organic solvent (e.g., dichloromethane) in a round-bottom flask[11].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator set to 40°C until a uniform, thin film forms on the flask walls[11].

  • Secondary Drying: Place the flask under high vacuum overnight to remove residual solvent traces.

  • Milling: Scrape, pulverize, and sieve the resulting solid to obtain a uniform ASD powder[11].

  • Validation Step: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" rather than sharp crystalline diffraction peaks. If peaks remain, the polymer ratio must be increased.

ASDWorkflow Step1 1. Co-dissolve API & Polymer in DCM Step2 2. Rotary Evaporation (40°C) Step1->Step2 Step3 3. High Vacuum Drying (Overnight) Step2->Step3 Step4 4. Pulverize & Sieve to ASD Powder Step3->Step4

Step-by-step workflow for preparing amorphous solid dispersions (ASDs).

(Note: For early-stage screening where API is limited, inkjet 2D printing can be used to dispense microgram quantities (5–10 μg) of the drug into polymeric matrices like Pluronic F-68 or Tween 80. This method has successfully enhanced the apparent water solubility of highly hydrophobic pyrazolo[3,4-d]pyrimidines without compromising their kinase inhibitory potency[1][12][13].)

Section 4: Quantitative Data Summaries

Understanding the baseline solubility of the fluorophenyl-pyrimidine scaffold is critical for selecting the right formulation vehicle or recrystallization solvent.

Table 1: Temperature-Dependent Solubility of 5-(3-Fluorophenyl)pyrimidine in Organic Solvents [4]

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Application / Notes
Dimethyl Sulfoxide (DMSO) > 45.0N/AExcellent for in vitro stock solutions; coordinates with pyrimidine nitrogens.
Methanol / Water (4:1) 18.452.7Ideal for high-yield recrystallization.
Ethyl Acetate 15.342.1Moderate solvation; suitable for chromatography.
Ethanol 12.545.8Standard recrystallization solvent (yields 97.5-98.2% purity).
Toluene 5.228.6Low baseline solubility; useful for mixed-solvent purification.

Table 2: Excipient Efficacy for Pyrazolo[3,4-d]pyrimidine Formulations [12]

Excipient / PolymerFormulation TypeRelative Solubility EnhancementImpact on Kinase Potency
Pluronic F-68 Micellar / ASDHighMaintained (Comparable to 1% DMSO)
Tween 80 SurfactantHighMaintained
PVPVA Amorphous DispersionHighMaintained
PEG 8000 Solid DispersionLow to ModerateVariable

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC (nih.gov). 1

  • Buy 5-(3-Fluorophenyl)pyrimidine | 68049-20-7 - Smolecule. 4

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC (nih.gov). 12

  • Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors - Benchchem.10

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC (nih.gov). 2

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - ACS Publications. 13

  • Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine - Benchchem. 11

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - MDPI. 6

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - ACS Publications. 7

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - MDPI. 14

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility - ResearchGate. 8

  • Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone - Der Pharma Chemica. 3

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC (nih.gov). 5

  • Trk-IN-19 Solubility in DMSO: A Technical Guide - Benchchem. 9

Sources

Minimizing side reactions in 4-chloropyrimidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions in 4-Chloropyrimidine Substitution (


)
Document ID:  PYR-Guide-042
Status:  Active / Verified
Author:  Senior Application Scientist, Process Chemistry Division

The Diagnostic Matrix: Triage Your Reaction

Before altering parameters, identify your specific failure mode using this symptom-based matrix.

SymptomProbable Root CauseImmediate Corrective Action
Product mass is M-18 (or M-Cl+OH) Hydrolysis. Water has competed with your nucleophile.Switch to anhydrous solvents (THF, Dioxane). Use molecular sieves. Avoid hygroscopic bases (KOH, NaOH).
Mixture of isomers (approx. 60:40) Regioselectivity Failure. C2 position reacted alongside C4.Lower reaction temperature.[1] Switch to a bulky base (DIPEA) to sterically hinder C2. Check C5/C6 substituents.
Starting material remains (Stalled) Deactivated Electrophile. Ring is too electron-rich.Acid Catalysis: Add 0.1 eq. HCl or TFA to protonate ring N (N1/N3), lowering LUMO energy.
Product mass is M+Product (Dimer) Bis-substitution. Product reacted with another equivalent of SM.Increase Nucleophile:Electrophile ratio to >1.2:1. Dilute reaction concentration.
New spot on TLC, lower Rf than SM N-Alkylation. Nucleophile attacked ring Nitrogen (rare in

).
Switch solvent to non-polar (Toluene). Use a harder base to favor C-attack.

Mechanistic Insight: The Battlefield

To win the reaction, you must understand the competition. The 4-position is electronically favored due to the para-like resonance contribution from N1, but the "Hydrolysis Trap" is statistically favored if moisture is present.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways for a 2,4-dichloropyrimidine substrate.

PyrimidinePathways SM 2,4-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Nucleophile Attack C2_Product C2-Substituted Isomer (Impurity) SM->C2_Product Steric/Electronic Leakage Hydrolysis 4-Hydroxypyrimidine (Dead End) SM->Hydrolysis H2O / Wet Solvent C4_Product C4-Substituted Product (Desired) Meisenheimer->C4_Product Fast Elimination

Figure 1: Kinetic competition between the desired C4 substitution, C2 regioisomerism, and irreversible hydrolysis.

Critical Issue: The Hydrolysis Trap

Hydrolysis converts your reactive chloropyrimidine into a chemically inert pyrimidinone (tautomer of hydroxypyrimidine). This is the most common cause of low yields.

Why it happens

The pyrimidine ring is electron-deficient.[2] While this invites your amine nucleophile, it also invites water (a weak nucleophile). If you use a strong base (like NaOH) in wet solvent, hydroxide (


) becomes a potent competitor.
Prevention Protocol
  • Solvent Selection:

    • Avoid: Wet Ethanol/Methanol (unless nucleophile is in vast excess).

    • Preferred: Anhydrous n-Butanol, Isopropanol (IPA), or Dioxane.

    • Gold Standard: Anhydrous DMF or DMSO (for difficult substrates), though workup is harder.

  • Base Management:

    • Use non-hygroscopic organic bases: DIPEA (Hünig's base) or Triethylamine .

    • If inorganic base is required, use Cesium Carbonate (

      
      )  or 
      
      
      
      dried in an oven, suspended in anhydrous DMF.
  • The "Ice Quench" Technique:

    • Context: Acidic byproducts (HCl) generated during the reaction can autocatalyze hydrolysis during cool-down.

    • Action: Do not let the reaction sit at room temp overnight. Pour the hot reaction mixture directly into ice-cold saturated

      
       . This neutralizes the acid instantly and precipitates the product.[3]
      

Regioselectivity: Controlling C4 vs. C2

In 2,4-dichloropyrimidine, the C4 position is generally more reactive.[4][5][6][7][8] However, this selectivity is not absolute.[1][5][6][7]

The Electronic Rule
  • C4 Position: Activated by both N1 and N3 (para-like and ortho-like).

  • C2 Position: Activated by N1 and N3 (ortho-like).

  • Result: C4 is typically 10-100x more reactive.

Reversing the Selectivity (Advanced)

If you need the C2 product or are getting high C2 impurities:

VariableEffect on Selectivity
C5 Substituent Electron-Withdrawing Groups (NO2, CHO) at C5 increase C4 reactivity, improving selectivity.[6]
C6 Substituent Electron-Donating Groups (OMe, NH2) at C6 can reverse selectivity to favor C2 [1].[6]
Catalysis Pd-catalysis with bulky NHC ligands can force C2 substitution [2].[7]
Solvent Protic solvents (alcohols) stabilize the transition state for C4 attack better than aprotic solvents.

Validated Experimental Protocols

Method A: Standard Basic Substitution (Robust)

Best for: Aliphatic amines, reactive anilines.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 4-chloropyrimidine (1.0 equiv) in anhydrous n-Butanol (0.2 M concentration).

  • Addition: Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

  • Reaction: Reflux (117°C) for 2-4 hours. Note: Microwave at 120°C for 20 mins is often cleaner.

  • Workup: Evaporate n-Butanol. Redissolve in EtOAc, wash with Sat.

    
     (removes hydrolysis byproducts) and Brine. Dry over 
    
    
    
    .[2][6]
Method B: Acid-Catalyzed Substitution (The "Pro" Trick)

Best for: Deactivated/Electron-poor anilines that fail under basic conditions.

Mechanism: The acid protonates the pyrimidine ring nitrogens. This lowers the LUMO energy, making the C4 carbon significantly more electrophilic, allowing weak nucleophiles to attack [3].

  • Setup: Microwave vial or sealed tube.

  • Solvent: 1:1 mixture of Water:Isopropanol (Counter-intuitive, but necessary for solubility of the salt).

  • Catalyst: Add conc. HCl (0.1 to 0.5 equiv). Do not use excess acid, or hydrolysis will dominate.

  • Reaction: Heat to 80-100°C.

  • Workup: The product often precipitates as the HCl salt. Filter directly. If not, basify with

    
     to pH 9 to liberate the free base, then extract.
    

Frequently Asked Questions (FAQs)

Q: My reaction turns black, and yield is low. What happened? A: This is likely oxidative degradation or polymerization of the amine. Ensure you are under an inert atmosphere (


/Argon).[3] If using an aniline, it may be oxidizing; add an antioxidant like BHT or switch to the Acid-Catalyzed Method (Method B).

Q: I have 2,4-dichloropyrimidine. Can I get the C2 product exclusively? A: Not easily via standard


. The C4 is too reactive. To get the C2 product, you typically must block C4 first (e.g., react C4 with a sacrificial group or the desired C4 group first) or use specialized Palladium catalysis [2].

Q: How do I remove DMF from my crude product? A: Do not rotovap DMF (requires high heat -> degradation).

  • Option 1: Pour into 10x volume of water. Product usually precipitates.

  • Option 2: Extract with Diethyl Ether (DMF partitions into water, product into ether).

  • Option 3: Lyophilize (Freeze-dry) if the product is stable.

References

  • Regioselectivity Reversal: WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

  • Pd-Catalyzed C2 Selectivity: National Institutes of Health (PMC). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."

  • Acid Catalysis & Hydrolysis: BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions."

  • General Mechanism: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution - Addition-Elimination Mechanism."[9]

Sources

Resolving NMR signal overlap in piperidine-pyrimidine conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Signal Overlap in Piperidine-Pyrimidine Conjugates

Welcome to the Advanced Resolution Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your piperidine-pyrimidine conjugate is presenting a "wall" of methylene signals in the 1.5–3.5 ppm region, or your aromatic pyrimidine signals are exhibiting inexplicable broadening.

This guide treats your NMR data not just as a spectrum, but as a dynamic reporter of molecular geometry. We will address the three most common failure modes in these systems: Static Overlap , Dynamic Broadening (Rotamers) , and Connectivity Gaps .

🟢 Module 1: The "Crowded Aliphatic" (Static Overlap)

Symptom: You cannot integrate the piperidine ring protons (


 through 

) because they form a second-order multiplet "hump." Root Cause: The piperidine ring exists in a chair conformation.[1] The chemical shift difference (

) between axial (

) and equatorial (

) protons is often smaller than their geminal coupling constant (

Hz), leading to strong coupling effects that defy first-order analysis.
Solution A: Aromatic Solvent-Induced Shift (ASIS)

Do not default to


 or 

. The pyrimidine ring is electron-deficient, while the piperidine is electron-rich. Using an anisotropic solvent like Benzene-d6 (

)
or Toluene-d8 can induce significant shifts.
  • Mechanism: Benzene molecules stack against the solute. The shielding cone of the benzene ring affects

    
     and 
    
    
    
    differently due to their spatial orientation relative to the ring plane.
  • Expected Result: A dispersion improvement of 0.1–0.3 ppm for aliphatic protons.

Protocol: Solvent Titration

  • Prepare Sample: Dissolve 5 mg of conjugate in 500

    
    L 
    
    
    
    .
  • Acquire Reference: Run a standard 1H spectrum (NS=16).

  • Titrate: Add

    
     in 50 
    
    
    
    L increments directly to the NMR tube.
  • Monitor: Acquire a spectrum after each addition. Track the movement of the piperidine

    
     and 
    
    
    
    protons.
  • Endpoint: Stop when the multiplets separate into distinct resonances.

Solution B: Pure Shift NMR (PSYCHE)

If solvents fail, you must collapse the multiplets. We utilize PSYCHE (Pure Shift Yielded by Chirp Excitation) to decouple homonuclear interactions (


) while retaining chemical shift (

).
  • Why PSYCHE? unlike older methods (Zangger-Sterk), PSYCHE offers higher sensitivity and is more tolerant to strong coupling, which is critical for the piperidine ring [1].

Table 1: Comparison of Decoupling Methods

MethodSensitivityResolution GainArtifact RiskBest For
Standard 1H 100%BaselineN/AQuick check
Homo-decoupled <10%HighHighSpecific multiplets
PSYCHE ~20-30%Ultra-HighLowFull spectrum overlap
🟡 Module 2: The "Ghost Peaks" (Dynamic Broadening)

Symptom: The pyrimidine signals or the piperidine


-protons (closest to the N-linkage) appear broad, or you see "double" peaks that don't integrate to integers.
Root Cause:  Restricted rotation around the 

bond. The bond has partial double-bond character due to resonance between the piperidine nitrogen lone pair and the electron-deficient pyrimidine ring. You are observing rotamers in intermediate exchange on the NMR time scale.
Solution: Variable Temperature (VT) NMR

You must drive the system into Fast Exchange (coalescence) to simplify the spectrum.

Protocol: High-Temperature Coalescence

  • Solvent Choice: Switch to DMSO-d6 (Boiling point: 189°C) or Tetrachloroethane-d2 (for high T). Avoid

    
     (volatility risk).
    
  • Calibration: Calibrate the probe temperature using an ethylene glycol standard if precise thermodynamic parameters are needed.

  • Stepwise Heating:

    • Start at 298 K (25°C).

    • Increase in 10 K increments up to 350 K.

    • Allow 10 minutes for thermal equilibration at each step before shimming.

  • Observation:

    • Slow Exchange (Low T): Two distinct sets of peaks (Rotamer A and B).

    • Coalescence (

      
      ): Peaks merge into a flat, broad plateau.
      
    • Fast Exchange (High T): A sharp, single average signal appears.

Warning: Do not exceed the boiling point of your solvent or the thermal stability limit of your conjugate.

🔵 Module 3: Structural Connectivity (2D Strategies)

Symptom: You cannot determine which piperidine proton is which. Root Cause: The proton dispersion is poor, but the Carbon (


) dispersion is excellent .
Workflow: The HSQC-HMBC Ladder

Use the Carbon dimension to spread out your Proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use Multiplicity-Edited HSQC .

    • 
       signals (piperidine) will point down (negative).
      
    • 
       and 
      
      
      
      signals will point up (positive).
    • Benefit: This immediately separates the axial/equatorial protons if they are attached to the same carbon (they will align vertically on the same

      
       shift).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on the N-Linkage .

    • Look for a correlation between Piperidine

      
       (approx 3.5-4.0 ppm) and Pyrimidine 
      
      
      
      .
    • Critical Check: If you see correlations to two different pyrimidine carbons from the same piperidine proton, you have confirmed the conjugation site [2].

📊 Visual Troubleshooting Guides
Diagram 1: The Overlap Decision Matrix

Use this logic tree to determine your experimental path.

OverlapResolution Start Start: Signal Overlap Detected CheckType Is the overlap Static or Dynamic? Start->CheckType Static Static: Sharp multiplets (J-coupling overlap) CheckType->Static Dynamic Dynamic: Broad/Doubled peaks (Rotamers) CheckType->Dynamic Solvent 1. Solvent Titration (Try C6D6) Static->Solvent Step 1 SolventVisc Change Solvent Viscosity (DMSO-d6) Dynamic->SolventVisc PureShift 2. Pure Shift (PSYCHE) (Collapse Multiplets) Solvent->PureShift If fails HSQC 3. HSQC (Edited) (Use 13C Dispersion) PureShift->HSQC For assignment VT Variable Temperature (VT) (Heat to >340K) SolventVisc->VT Drive to Fast Exchange

Caption: Decision matrix for selecting the correct NMR technique based on the nature of the signal overlap.

Diagram 2: The Piperidine-Pyrimidine Assignment Workflow

Standardized pathway for full structural elucidation.

AssignmentFlow Sample Sample (Piperidine-Pyrimidine) Proton 1H NMR (Check Purity) Sample->Proton HSQC HSQC (Edited) (Separate CH/CH2) Proton->HSQC Resolve Overlap COSY COSY (Trace Ring System) HSQC->COSY Assign Spin System HMBC HMBC (Link Ring to Pyrimidine) COSY->HMBC Connect Fragments NOESY NOESY/ROESY (Stereochemistry/Rotamers) HMBC->NOESY 3D Structure

Caption: Step-by-step 2D NMR workflow for assigning complex heterocyclic conjugates.

❓ Frequently Asked Questions (FAQ)

Q: My piperidine signals are disappearing into the baseline. Is my concentration too low? A: Likely not. This is often "coalescence broadening." If your sample is at room temperature, the piperidine ring inversion or the N-C bond rotation might be occurring at a rate (


) comparable to the chemical shift difference (

).
  • Fix: Run the spectrum at 320K or 330K. The peaks should sharpen significantly.

Q: Can I use PSYCHE on a benchtop (60 MHz or 80 MHz) spectrometer? A: It is challenging. Pure Shift techniques require precise pulse calibration and gradient control. While theoretically possible, the sensitivity loss on a low-field instrument makes it impractical for most conjugates. Stick to Solvent Titration for benchtop instruments [3].

Q: Why do I see three sets of signals for the pyrimidine ring? A: Check for protonation. Pyrimidines are basic. If your solvent is acidic (e.g., aged


 forms DCl), you may have a mix of free base and protonated species.
  • Fix: Filter your

    
     through basic alumina or switch to 
    
    
    
    .
📚 References
  • Foroozandeh, M., et al. (2014).[2] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HSQC/HMBC workflows).

  • Manchester NMR Methodology Group. (2025). Pure Shift NMR: PSYCHE and Zangger-Sterk Methods.[2][3][4]

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Technical Support Center: Scale-Up Challenges for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a critical scaffold in medicinal chemistry, often serving as a pharmacophore in p38 MAP kinase inhibitors, JAK inhibitors, and other ATP-competitive kinase antagonists.[1] While discovery-scale synthesis often relies on Suzuki cross-coupling, this method introduces heavy metal contamination (Pd) and expensive reagents that become liabilities at the kilogram scale.[1]

This guide addresses the technical hurdles of scaling the Condensation Route (Amidine + Enaminone), which is the preferred industrial method due to its atom economy and lack of transition metals.[1]

Module 1: Synthetic Route Selection & Optimization (The "Make" Phase)

Workflow Visualization

The following diagram outlines the industrial preferred route (Condensation) versus the Discovery route (Suzuki), highlighting the critical control points (CCPs).

SynthesisWorkflow Start1 4-Fluoroacetophenone Inter1 Enaminone Intermediate (Exotherm Risk) Start1->Inter1 DMF-DMA, Reflux Start2 N-Boc-Piperidine-4-CN Inter2 N-Boc-Amidine Start2->Inter2 NH3/MeOH or LiHMDS Rxn Cyclization (Base-Mediated) Inter1->Rxn Inter2->Rxn Prod_Boc N-Boc-Protected Pyrimidine Rxn->Prod_Boc NaOEt/EtOH, Reflux Deprotect Acid Deprotection (HCl/Dioxane) Prod_Boc->Deprotect Final Target Molecule (HCl Salt) Deprotect->Final Crystallization

Caption: Comparative workflow focusing on the convergent condensation route to minimize metal scavenging costs.

Troubleshooting Guide: Synthesis & Reaction Engineering
Q1: We are seeing low conversion during the cyclization of the enaminone with the amidine. The enaminone seems to decompose.

Technical Insight: Enaminones derived from acetophenones are sensitive to hydrolysis.[1] If your reaction solvent (typically Ethanol or DMF) is "wet," the enaminone reverts to the acetyl precursor.[1]

  • Root Cause: Moisture content in the solvent or base (e.g., hygroscopic NaOEt).[1]

  • Corrective Action:

    • Switch to anhydrous EtOH or 2-MeTHF .[1]

    • Ensure the N-Boc-piperidine-4-carboximidamide is used as a free base or, if used as a hydrochloride salt, that exactly 1.05 equivalents of alkoxide base are added to neutralize it before adding the enaminone.[1]

    • Protocol Adjustment: Pre-mix the amidine salt and base for 30 minutes to generate the free amidine, then add the enaminone solution slowly.

Q2: The N-Boc protecting group is partially cleaving during the cyclization step.

Technical Insight: While the Boc group is generally stable to base, prolonged heating at reflux in nucleophilic solvents (like ethanol) with strong alkoxides can lead to transesterification or slow thermal cleavage.[1]

  • Root Cause: Reaction temperature >80°C or excessive reaction time (>24h).[1]

  • Corrective Action:

    • Switch Base: Use K₂CO₃ in DMF or DMSO at 80-90°C. Carbonates are milder than alkoxides and reduce the risk of attacking the carbamate.[1]

    • Monitor Strictly: Quench the reaction immediately upon consumption of the limiting reagent (Enaminone). Do not "soak" the reaction overnight if conversion is complete.[1]

Module 2: Process Safety & Thermodynamics (The "Scale" Phase)

Thermodynamic Profile

The cyclization step involves the formation of an aromatic ring and the release of water/alcohol, making it significantly exothermic.[1]

ParameterValue (Approx.)Risk LevelMitigation Strategy
Heat of Reaction (

)
-120 to -150 kJ/molHighDosing controlled by pump; active cooling jacket.[1]
Adiabatic Temp Rise (

)
>50 °C (Solvent dependent)CriticalNever add all reagents at once (batch mode). Use semi-batch.
Gas Evolution None (Cyclization) / High (Deprotection)MediumScrubber required for Isobutylene/CO2 during deprotection.
Q3: Upon scaling to 5kg, we observed a rapid temperature spike during the addition of the enaminone.

Technical Insight: The condensation rate is fast at elevated temperatures.[1] Adding the enaminone to a hot amidine solution creates a "runaway" accumulation scenario.[1]

  • Corrective Action (Semi-Batch Protocol):

    • Charge the reactor with the Amidine (Component A) and Base in the solvent.[1]

    • Heat to reflux temperature .

    • Dose the Enaminone (Component B) as a solution over 2–4 hours.

    • Why? This ensures the Enaminone is consumed immediately upon entry, limiting the accumulation of unreacted high-energy intermediates and spreading the heat release over the dosing time.[1]

Q4: The deprotection step (HCl/Dioxane) turns into a solid puck that breaks the agitator.

Technical Insight: The product precipitates as a bis-HCl salt, which solvates heavily and can form a thixotropic gel or hard cake in non-polar solvents like dioxane or ether.

  • Corrective Action:

    • Solvent Switch: Use IPA (Isopropyl Alcohol) or EtOH for the deprotection.[1] The salt is often slightly soluble at reflux, allowing for a slurry-to-slurry conversion rather than a gel formation.[1]

    • Temperature: Perform the deprotection at 50–60°C rather than 0°C. Higher temperature prevents the formation of kinetic gels.[1]

Module 3: Purification & Quality Control (The "Purify" Phase)

Impurity Profile & Control
Impurity TypeOriginRemoval Strategy
Unreacted Enaminone Incomplete conversionWash crude solid with cold MTBE or Toluene (Enaminone is soluble; Product is not).[1]
Bis-Adduct Amidine reacting with 2 eq. of EnaminoneUnlikely due to sterics, but control stoichiometry (1.0 : 1.05 ratio).[1]
Palladium (Pd) Only if Suzuki route usedSilica-Thiol (Si-Thiol) scavengers or crystallization from water/MeOH.
Regioisomer Attack at wrong carbon of enaminoneIntrinsic to enaminone structure; usually >95:5 selectivity.[1] Purge via recrystallization in EtOH .
Q5: We are detecting high levels of residual Palladium (>50 ppm) even after crystallization (Suzuki Route users).

Technical Insight: Pyrimidines are excellent ligands for Palladium. They bind Pd species tightly, carrying them through standard crystallizations.[1]

  • Corrective Action:

    • Scavenger: Add N-Acetyl Cysteine or Trimercaptotriazine (TMT) resin to the reaction mixture before workup.[1]

    • Wash: If the product is an HCl salt, wash the organic layer (before salt formation) with aqueous L-Cysteine solution.[1]

    • Recommendation: Switch to the Condensation Route (Module 1) to eliminate this risk entirely.[1]

Q6: The final HCl salt is hygroscopic and sticky.

Technical Insight: The piperidine nitrogen and pyrimidine nitrogens can form multiple salt stoichiometries (mono-, bis-, hemi-).[1] The amorphous phase is highly hygroscopic.[1]

  • Corrective Action:

    • Annealing: Slurry the salt in Acetone/Water (95:5) at reflux and cool slowly. This promotes the formation of a stable crystalline polymorph.[1]

    • Drying: Dry under vacuum at 45°C with a nitrogen bleed. Avoid temperatures >60°C if the crystal water/solvent is part of the lattice stability.[1]

References

  • Jadhav, S. D., & Singh, A. (2017).[1][2] "Activation of Acetophenone-Formamide Conjugates Enables the Synthesis of 4-Arylpyrimidines." Organic Letters, 19(20), 5673-5676.[1] Link

  • BenchChem Technical Division. (2025). "Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid (Suzuki Coupling Considerations)." BenchChem Application Notes. Link

  • Vapourtec Application Note. (2021). "Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine." Vapourtec.[1][3] Link

  • Organic Chemistry Portal. (2023). "Synthesis of Pyrimidines: Recent Literature and Methodologies." Organic Chemistry Portal. Link

  • PubChem. (2025).[1][4] "4-(4-Fluorophenyl)piperidine and Related Pyrimidine Derivatives: Physical Properties and Safety Data." National Library of Medicine.[1] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unambiguous structural confirmation and purity assessment of a novel chemical entity (NCE) is a foundational pillar upon which all subsequent development rests. The molecule 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine serves as an excellent case study for demonstrating a robust, multi-technique analytical workflow. As the primary tool for structural elucidation in organic chemistry, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unparalleled depth of information regarding the molecular framework.

This guide moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of not just the 'what', but the 'why' behind the analytical choices made during characterization. We will explore the nuanced interpretation of ¹H NMR data for our target molecule and objectively compare this cornerstone technique with other essential analytical methods, illustrating how their synergy leads to a comprehensive and trustworthy molecular profile.

Part 1: Definitive Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR remains the gold standard for the initial structural analysis of small molecules. Its ability to probe the chemical environment of every proton within a molecule provides a detailed fingerprint, revealing crucial information about connectivity, stereochemistry, and electronic distribution.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the final spectrum is inextricably linked to the rigor of the experimental setup. Each parameter is chosen to maximize resolution and signal-to-noise while ensuring the sample's integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine. The goal is to achieve a final concentration of ~10-20 mM.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

      • Causality Note: CDCl₃ is an excellent first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. However, if the compound has limited solubility or if exchangeable protons (like the N-H of the piperidine) are of particular interest, DMSO-d₆ is a superior choice as it slows down the proton exchange rate, often resolving N-H signals into sharper, analyzable multiplets.[1]

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving complex multiplets).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of a well-shimmed field.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:

      • Pulse Angle: 30-45 degrees (to avoid saturation with short relaxation delays).

      • Acquisition Time: 2-4 seconds (for good digital resolution).

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration, providing a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier Transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Compound p2 Dissolve in 0.6 mL CDCl₃ p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample & Lock & Shim p3->a1 a2 Set Acquisition Parameters a1->a2 a3 Acquire FID (8-16 Scans) a2->a3 d1 Fourier Transform (FID to Spectrum) a3->d1 d2 Phase Correction & Baseline Correction d1->d2 d3 Calibrate & Integrate d2->d3 end end d3->end Final Spectrum for Analysis

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Spectral Analysis: A Predicted ¹H NMR Spectrum

Based on established chemical shift principles and data for analogous structures, we can predict the ¹H NMR spectrum of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine.[2][3][4] The molecule contains three distinct spin systems: the 4-fluorophenyl ring, the piperidine ring, and the pyrimidine ring.

Table 1: Predicted ¹H NMR Peak Assignments for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine (in CDCl₃)

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-6'~8.70Doublet (d)1HPyrimidineHighly deshielded by two adjacent ring nitrogens.
H-Ar¹~8.10Doublet of Doublets (dd)2H4-Fluorophenyl (ortho to pyrimidine)Deshielded by proximity to the pyrimidine ring and coupling to both H-Ar² and ¹⁹F.
H-5'~7.15Doublet (d)1HPyrimidineLess deshielded than H-6' and coupled to it.
H-Ar²~7.10Triplet (t) or dd2H4-Fluorophenyl (ortho to F)Shielded relative to H-Ar¹ and exhibits coupling to H-Ar¹ and a strong coupling to ¹⁹F.
H-4ax~3.40Doublet of Triplets (dt)2HPiperidine (axial, C2/C6)Deshielded by the adjacent nitrogen atom. Axial protons typically appear upfield of equatorial protons.[5]
H-1~3.10Triplet of Triplets (tt)1HPiperidine (C4)Methine proton deshielded by the pyrimidine ring.
H-4eq~2.90Multiplet (m)2HPiperidine (equatorial, C2/C6)Deshielded by the adjacent nitrogen atom.
H-3ax/5ax~2.10Multiplet (m)2HPiperidine (axial, C3/C5)Typical aliphatic region for piperidine protons.[6]
H-3eq/5eq~1.85Multiplet (m)2HPiperidine (equatorial, C3/C5)Typically deshielded relative to corresponding axial protons.
N-H~1.70Broad Singlet (br s)1HPiperidine NHExchangeable proton, often broad.[1] Its position is highly dependent on concentration and solvent.

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization, especially within a regulatory environment, necessitates a multi-technique approach. Other methods provide orthogonal data that confirm, clarify, and complete the molecular picture.

Alternative & Complementary Methodologies
  • ¹³C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying quaternary carbons that are invisible in ¹H NMR.[7][8] For our target molecule, ¹³C NMR would confirm the presence of all 15 unique carbons. Solid-state ¹³C{¹⁴N} NMR can even be used to definitively distinguish isomers by identifying carbons directly bonded to nitrogen.[9][10]

  • 2D NMR (COSY & HSQC): When 1D spectra are complex or overlapping, 2D NMR techniques are essential for definitive assignments.

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks.[11] It would show clear correlations between H-5' and H-6' on the pyrimidine ring and trace the entire connectivity path through the piperidine ring (e.g., H-4 to H-3/5 to H-2/6).[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[11][12] This experiment provides an unambiguous link between the ¹H and ¹³C spectra, solidifying the assignments for every C-H bond in the molecule.

  • Mass Spectrometry (MS): MS is a cornerstone of modern analytical strategy, providing precise molecular weight information.[14][15]

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, offering definitive confirmation that the correct atoms are present in the correct numbers.

    • Tandem MS (MS/MS): Fragments the molecule in a controlled manner.[16][17] The resulting fragmentation pattern provides a "fingerprint" that can be used to piece together the molecular structure, corroborating the connectivity determined by NMR.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of a substance.[20][21][22] While NMR can detect major impurities, it is not inherently quantitative without rigorous setup. HPLC, typically with UV detection, can separate and quantify impurities with high sensitivity, often down to levels below 0.1%.[23][24] This is critical for ensuring the safety and efficacy of a drug candidate.[20]

Diagram: Integrated Analytical Workflow

G center Complete Characterization of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine HNMR 1H NMR center->HNMR  Provides:  Proton Framework  Connectivity (J-coupling) CNMR 13C NMR center->CNMR  Provides:  Carbon Skeleton  No. of Unique Carbons TwoD_NMR 2D NMR (COSY, HSQC) center->TwoD_NMR  Provides:  Unambiguous H-H & C-H  Connectivity MS Mass Spectrometry center->MS  Provides:  Molecular Weight  Elemental Formula HPLC HPLC center->HPLC  Provides:  Purity Assessment  Quantification of Impurities HNMR->TwoD_NMR Correlates HNMR->MS Confirms Structure CNMR->TwoD_NMR Correlates

Caption: Interconnectivity of analytical techniques for full characterization.

Comparative Summary

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitationsRole in Workflow
¹H NMR Detailed molecular structure, proton environments, connectivityNon-destructive, highly informative for structureLower sensitivity than MS, can have signal overlap, not ideal for purity quantificationCore: Initial and primary structural elucidation
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, identifies quaternary carbonsLow sensitivity, longer acquisition timesConfirmation: Validates carbon framework
2D NMR Unambiguous H-H and C-H correlationsResolves spectral overlap, confirms connectivityRequires more instrument time and expertiseResolution: Used when 1D spectra are complex or ambiguous
Mass Spec. Molecular weight, elemental formula, fragmentationExtremely high sensitivity, definitive formula confirmation[18]Provides limited connectivity info on its own, isomers can be indistinguishableIdentity: Confirms molecular weight and formula
HPLC Purity, quantification of componentsHighly quantitative, excellent for separating mixtures[21]Provides no structural information on its ownPurity: Essential for quality control and purity determination[20]

Conclusion

The characterization of a potential drug candidate like 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a rigorous, multi-faceted process. While ¹H NMR spectroscopy serves as the indispensable first step, providing the most detailed structural information, its data must be contextualized and supported by orthogonal techniques. An integrated workflow employing ¹³C and 2D NMR to resolve ambiguities, High-Resolution Mass Spectrometry to confirm identity, and HPLC to guarantee purity forms a self-validating system. This synergistic approach ensures the highest level of scientific integrity and provides the trustworthy, comprehensive data package required to confidently advance a compound through the drug development pipeline.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
  • Nagarajan, K. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (2026, February 12). NorthEast BioLab.
  • Venumadhav, K., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
  • 13 C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. (n.d.). RSC Publishing.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). PMC.
  • Some applications of 13 C NMR spectroscopy in heterocyclic structure assignments. (2025, August 10). ResearchGate.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Journal of Pharmaceutical Negative Results.
  • HPLC in pharmaceutical analysis. (n.d.). Labotec.
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Technical Support Center: NMR Analysis of Anilino-piperidines. (2025). Benchchem.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Piperidine(110-89-4) 1 H NMR. (n.d.). ChemicalBook.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025, July 9). Journal of Chemical Education.
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (2021, September). ResearchGate.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Structure Elucidation by NMR. (n.d.). ETH Zurich.
  • Piperidine. (n.d.). SpectraBase.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate.
  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Frontier Laboratories.
  • 1H NMR chemical shift ppm table. (n.d.). University of Manitoba.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2020, November 12). LCGC International.
  • 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. (n.d.). UvA-DARE (Digital Academic Repository).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Food Magazine.
  • Supplementary Material. (n.d.). Dove Medical Press.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala.
  • (PDF) Computational Methods for Small Molecule Identification. (n.d.). ResearchGate.

Sources

Navigating the Polarity Paradox: A Comparative Guide to LC-MS Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "polarity paradox" when developing assays for pyrimidine derivatives (e.g., uracil, cytosine, 5-fluorouracil, and gemcitabine). These compounds are fundamental building blocks in oncology, antiviral therapeutics, and metabolomics. However, their high polarity and basic nitrogen atoms present significant chromatographic challenges.

Conventional reversed-phase (RP) methods often struggle with these highly polar analytes, leading to poor retention, co-elution with the solvent front, and severe ion suppression. This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against advanced RP chemistries, providing a self-validating protocol and empirical data to streamline your method development.

Mechanistic Evaluation: HILIC vs. Reversed-Phase

To develop a robust LC-MS method, we must first understand the causality behind our chromatographic choices.

The Shortcomings of Traditional C18: In traditional RP-LC, pyrimidines elute near the void volume due to their low LogP values (often < 0). While polar-embedded or aqueous-stable C18 columns offer a stopgap by preventing stationary phase collapse under 100% aqueous conditions, they still struggle to provide a sufficient retention factor (


) for highly polar metabolites. Furthermore, highly aqueous mobile phases drastically reduce the desolvation efficiency in the Electrospray Ionization (ESI) source, crippling MS sensitivity.

The HILIC Advantage: HILIC operates via a complex mechanism involving analyte partitioning into a water-rich layer immobilized on a polar stationary phase, coupled with hydrogen bonding and electrostatic interactions. For pyrimidine derivatives, Zwitterionic HILIC (Z-HILIC) and Amide-bonded phases demonstrate superior retention and peak shape. Crucially, HILIC mobile phases typically start at >90% acetonitrile. This high organic content dramatically enhances ESI desolvation efficiency, often yielding a 10- to 20-fold increase in MS sensitivity compared to RP conditions.

G Start Assess Pyrimidine Polarity (LogP) LogPLow LogP < 0 (Highly Polar) Start->LogPLow LogPHigh LogP > 0 (Moderately Polar) Start->LogPHigh HILIC Zwitterionic / Amide HILIC Phase LogPLow->HILIC Poor C18 Retention RP Polar-Embedded C18 Phase LogPHigh->RP Good C18 Retention Buffer Volatile Buffer (Ammonium Formate) HILIC->Buffer RP->Buffer MS ESI-MS/MS Detection Buffer->MS

Logical decision tree for selecting LC-MS column chemistry based on pyrimidine polarity.

Comparative Performance Data

To objectively evaluate these platforms, we compared four distinct column chemistries for the analysis of a highly polar pyrimidine (Cytosine) using a Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode, a standard approach for sensitive quantification.

Table 1: Chromatographic and MS Performance Comparison for Cytosine Analysis

Column ChemistryExample PhaseRetention Factor (

)
Peak Asymmetry (

)
Relative MS Sensitivity (S/N)
Standard C18 Agilent Eclipse Plus C180.2 (Unacceptable)2.1 (Tailing)1.0x (Baseline)
Polar-Embedded C18 Waters SymmetryShield RP180.8 (Marginal)1.5 (Slight Tailing)1.2x
Amide HILIC Waters ACQUITY BEH Amide4.5 (Optimal)1.1 (Excellent)15.0x
Zwitterionic HILIC SeQuant ZIC-pHILIC6.2 (Optimal)1.05 (Excellent)18.5x

Data Interpretation: The Zwitterionic HILIC column provides the best retention and peak shape. The permanent zwitterion creates a highly stable hydration layer, preventing the secondary electrostatic interactions that cause peak tailing on standard silica phases.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step HILIC-MS/MS workflow incorporates built-in validation gates to ensure data integrity.

Sample Preparation (The "Solvent Effect" Mitigation)

Injecting a highly aqueous sample into a HILIC system causes severe peak distortion because the sample solvent is stronger than the initial mobile phase.

  • Spike: Add

    
     of Stable-Isotope-Labeled Internal Standard (SIL-IS), e.g., 
    
    
    
    -Cytosine, to
    
    
    of plasma/serum.
  • Precipitate: Add

    
     of cold Acetonitrile (1:3 v/v ratio). Causality: This not only precipitates proteins but ensures the final supernatant is 75% organic, perfectly priming it for HILIC injection without peak broadening.
    
  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: Zwitterionic HILIC (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Causality: Pyrimidines contain basic nitrogens. A low pH ensures these nitrogens are fully protonated, promoting consistent electrostatic interactions with the stationary phase. The formate salt masks residual silanols to prevent tailing while remaining 100% volatile for the MS.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, return to 95% B.

  • Detection: ESI positive mode, MRM transitions optimized per analyte.

System Suitability & Self-Validation Criteria
  • Isotope Tracking: The MS software is programmed to halt the sequence if the SIL-IS absolute peak area deviates by >15% from the calibration average. This instantly validates extraction recovery and MS source stability, preventing false negatives.

  • Void Volume Marker: Toluene is injected as an unretained marker to accurately calculate the void time (

    
    ) and ensure 
    
    
    
    for all analytes, validating that retention is driven by stationary phase partitioning rather than system dead volume.

Workflow Prep 1. Sample Prep (Cold ACN 1:3) Centrifuge 2. Centrifugation (13k rpm, 10 min) Prep->Centrifuge Inject 3. LC Injection (Match Mobile Phase) Centrifuge->Inject Chromatography 4. HILIC Separation (95% to 50% B) Inject->Chromatography Detection 5. QqQ MS/MS (MRM Mode) Chromatography->Detection

Step-by-step self-validating LC-MS/MS workflow for pyrimidine derivative analysis.

Conclusion

For the LC-MS analysis of pyrimidine derivatives, forcing a traditional reversed-phase column to perform outside its chemical limits compromises both data quality and instrument sensitivity. By transitioning to a Zwitterionic or Amide HILIC platform, utilizing high-organic sample preparation, and employing volatile buffered mobile phases, laboratories can achieve robust, highly sensitive, and reproducible assays.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: Benchchem URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGePUS9WtgY6zhRzczby1eSuA6GMkWmZNGhN9PsSGBirrIlv9hdRlDocTF45It8OGssggdYf_63WixDpVTRRa1k98yHKcVE1lmNeVT7MW8FC3TCf--5mh7SfM77fsRP8gW_BbKiFz8-Ww0U-oQOrVR2TOLsmVS1CFhR28NI2eUTa2zrp1F63vvmpys5lFtTnIRzVtx-HrFjk6m2_s-ynKmQoekJEg9_ij-9g9eCWwng6jLc-Qfp9eCFFWryhZiXRU0B](

References "From imidazoles to pyrimidines: new inhibitors of cytokine release." PubMed (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKOdAkYTDdMrcTzQj4bCjmT2ym6qDpxOJEOT-fANAtTUM8lqWtqoQgHJwsyV7FCe1obcTVfwY4hVLA4R3l742HX4Dx03HQKxQzgzdIEFpt6OGcecGw95O4F8nCgdMg0iXqF0-C "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." American Chemical Society (acs.org). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjVpywBxWtqcFs_hS-IJ0JPCnycv1OukgNFA_Gq9UasZuYC4xrbuQKUd5td1VAAjpCarVSS2zgEEzf1qNikLiKKSpvCFf_8h5qF5BOvMcXxIlHGfCj4bkauQbr5u8B4o4joKbPkbbuFFCivYPCsXll "Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2." DergiPark (dergipark.org.tr). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrG6xYQ2D3ALunPM0xwYhxiU-sVYXtS0oduwfsKwQ8pyBNskRjTyyO96l1qQTDufGjZzOqSQu5We-8H9og2-Uc6_iW4d6RrkC4PEVFUUamIFcWFvG-i4yKZN8yHjO6Gtd_JewXuAO5POLAqx9BO6_utiL8FA== "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI (mdpi.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElt_EkeWV5EVNrJAK92tAJLKHMOEGFxw9goS_w2C3KV35VtMUeLeVCvRqzPvgX2rIJNnLNiApN-M76OhZ85Zt-R9HM5Fpnr0VxQso8hAL8zxu8_PINvi6quJZnxOfXUbCv4erF "WO2012010826A1 - Pyrimidine compounds as inhibitors of protein kinases ikk epsilon and/or tbk-1, processes for their preparation, and pharmaceutical compositions containing them." Google Patents (google.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDA4Z4kVULCTv4NULSfbj_HDq34mVll5Dgj5a8TqhSV_jzwYtxFLTlSOi8V37u5AfBsKhPBZxLfsTFYgQkugeXmg188Q4DER12x9ddT8AMri16PAkLtocmb-M4HZ3IJ32Py7wfhZzuOuKJVvbVLA== "Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase." ResearchGate (researchgate.net). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdz6AYRzY3RAPK1BVKpi7NoELdYY7t501Ep89BqvaXOiJ9M3qXBLDmxxiOP4nTl10cbkCPsevaqCv-NT9qlN50RdbGyyUMFcSydDzj687rLOFy5j9D3hMQ9WZcD9Xs70F40VomXCN_Bh-6jlUD1WOahfm_nHNJsB4jWWPZ7jnLeLjf5RUjUAWaJ1HjE3_lW5i7_6JAOHIbno5bn5-RhQivKTyC "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." MDPI (mdpi.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9lPXM-gUHypLRZowemGh-kXw-HNC5xU8Hg2SSzKxHVpF0Qmo_cyWAv0qCtknw8GsZHl-6tmoHsM7BvLa5h4WmT8SYX4IMv3-FgHRQ07WLUpQTSzdAgUm8ALGEO5yIgPgOWOyQ

References[4] "From imidazoles to pyrimidines: new inhibitors of cytokine release." PubMed (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKOdAkYTDdMrcTzQj4bCjmT2ym6qDpxOJEOT-fANAtTUM8lqWtqoQgHJwsyV7FCe1obcTVfwY4hVLA4R3l742HX4Dx03HQKxQzgzdIEFpt6OGcecGw95O4F8nCgdMg0iXqF0-C[2] "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." American Chemical Society (acs.org). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjVpywBxWtqcFs_hS-IJ0JPCnycv1OukgNFA_Gq9UasZuYC4xrbuQKUd5td1VAAjpCarVSS2zgEEzf1qNikLiKKSpvCFf_8h5qF5BOvMcXxIlHGfCj4bkauQbr5u8B4o4joKbPkbbuFFCivYPCsXll[6] "Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2." DergiPark (dergipark.org.tr). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrG6xYQ2D3ALunPM0xwYhxiU-sVYXtS0oduwfsKwQ8pyBNskRjTyyO96l1qQTDufGjZzOqSQu5We-8H9og2-Uc6_iW4d6RrkC4PEVFUUamIFcWFvG-i4yKZN8yHjO6Gtd_JewXuAO5POLAqx9BO6_utiL8FA==[1] "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI (mdpi.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElt_EkeWV5EVNrJAK92tAJLKHMOEGFxw9goS_w2C3KV35VtMUeLeVCvRqzPvgX2rIJNnLNiApN-M76OhZ85Zt-R9HM5Fpnr0VxQso8hAL8zxu8_PINvi6quJZnxOfXUbCv4erF[7] "WO2012010826A1 - Pyrimidine compounds as inhibitors of protein kinases ikk epsilon and/or tbk-1, processes for their preparation, and pharmaceutical compositions containing them." Google Patents (google.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDA4Z4kVULCTv4NULSfbj_HDq34mVll5Dgj5a8TqhSV_jzwYtxFLTlSOi8V37u5AfBsKhPBZxLfsTFYgQkugeXmg188Q4DER12x9ddT8AMri16PAkLtocmb-M4HZ3IJ32Py7wfhZzuOuKJVvbVLA==[3] "Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase." ResearchGate (researchgate.net). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdz6AYRzY3RAPK1BVKpi7NoELdYY7t501Ep89BqvaXOiJ9M3qXBLDmxxiOP4nTl10cbkCPsevaqCv-NT9qlN50RdbGyyUMFcSydDzj687rLOFy5j9D3hMQ9WZcD9Xs70F40VomXCN_Bh-6jlUD1WOahfm_nHNJsB4jWWPZ7jnLeLjf5RUjUAWaJ1HjE3_lW5i7_6JAOHIbno5bn5-RhQivKTyC[5] "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." MDPI (mdpi.com). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9lPXM-gUHypLRZowemGh-kXw-HNC5xU8Hg2SSzKxHVpF0Qmo_cyWAv0qCtknw8GsZHl-6tmoHsM7BvLa5h4WmT8SYX4IMv3-FgHRQ07WLUpQTSzdAgUm8ALGEO5yIgPgOWOyQ

X-ray crystallography data for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine and its Analogs by X-ray Crystallography

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this atomic-level blueprint that dictates molecular interactions, binding affinities, and ultimately, therapeutic efficacy. For novel compounds such as 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine, a molecule of interest in medicinal chemistry, X-ray crystallography stands as the definitive method for elucidating its solid-state conformation and packing.

While a public crystal structure for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is not available at the time of this writing, this guide provides a comprehensive framework for its structural analysis. By examining the crystallographic data of closely related analogs, we can predict its structural characteristics and intermolecular interactions. Furthermore, this guide presents a detailed, field-proven protocol for obtaining and analyzing the X-ray crystallography data for this target molecule, offering researchers a practical pathway for its empirical study.

Comparative Structural Analysis of Related Compounds

To anticipate the structural features of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine, we can draw valuable insights from the crystal structures of its analogs that share key structural motifs. The following table summarizes the crystallographic data for selected compounds containing the 4-fluorophenyl-pyrimidine and piperidinyl-pyrimidine cores.

Compound NameChemical FormulaCrystal SystemSpace GroupKey Structural Features
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine[1]C₁₄H₁₀FN₃OMonoclinicP2/cThe molecule is nearly planar, with a small dihedral angle between the pyrimidine and phenyl rings of 12.33(11)°. Molecules form dimers via hydrogen bonds.
4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[2]C₁₀H₁₃N₅MonoclinicP2₁/cThe piperidine ring adopts a chair conformation. The dihedral angle between the pyrimidine and piperidine rings is 49.57(11)°.
2-[(4-Fluorophenyl)methoxy]pyrimidine[3]C₁₁H₉FN₂ONot specifiedNot specifiedThe pyrimidine and fluorophenyl rings are nearly perpendicular, with a dihedral angle of 84.0(1)°.
4-[2-(4-Fluorophenyl)furan-3-yl]pyridine[4]C₁₅H₁₀FNOMonoclinicP2₁/cThe fluorophenyl ring is twisted with respect to the adjacent furan ring, with a dihedral angle of 25.71(11)°.

Based on this comparative data, we can hypothesize the following for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine:

  • Piperidine Ring Conformation : The piperidine ring is expected to adopt a stable chair conformation, as is typical for saturated six-membered rings and observed in the analog 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[2]

  • Ring Dihedral Angles : The relative orientation of the 4-fluorophenyl and pyrimidine rings is a critical feature. In 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, these rings are nearly coplanar, which could be influenced by the extended conjugation in that system.[1] Conversely, in 2-[(4-Fluorophenyl)methoxy]pyrimidine, the rings are almost perpendicular.[3] For our target molecule, a non-planar arrangement is more likely, with a significant dihedral angle, to minimize steric hindrance between the two rings.

  • Intermolecular Interactions : The presence of the piperidine NH group and the pyrimidine nitrogens provides sites for hydrogen bonding. It is highly probable that the crystal packing will be dominated by N-H···N hydrogen bonds, potentially forming dimers or chains, similar to what is observed in 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps to obtain high-quality single-crystal X-ray diffraction data for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine.

experimental_workflow cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination start Compound Synthesis & Purification crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) start->crystallization crystals Obtain Single Crystals crystallization->crystals mounting Crystal Selection & Mounting crystals->mounting diffraction X-ray Diffraction Data Collection (Diffractometer) mounting->diffraction raw_data Raw Diffraction Data diffraction->raw_data processing Data Processing & Reduction raw_data->processing solution Structure Solution (e.g., SHELXT) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement final_structure Final Crystal Structure & CIF refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Part 1: Crystallization

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5] For heterocyclic compounds, a systematic screening of solvents and crystallization techniques is crucial.

  • Solvent Selection : Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).

  • Slow Evaporation : This is often the simplest and most effective method.[6]

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion : This technique is particularly useful when only small amounts of the compound are available.

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble.

    • The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

Part 2: Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data.

  • Crystal Selection and Mounting :

    • Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • X-ray Diffraction :

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.[7]

    • A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations. A modern detector, such as a CMOS detector, is used to record the diffraction pattern.[7]

Part 3: Structure Solution and Refinement

The final stage involves converting the raw diffraction data into a three-dimensional molecular structure.

  • Data Processing : The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution : The initial atomic positions are determined from the processed data using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement : The initial model is refined against the experimental data using a least-squares method with software such as SHELXL. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a crystallographic information file (CIF) containing all the structural details.

Visualizing Structural Comparisons

Caption: Structural relationships between the target compound and its analogs.

Conclusion

While the definitive crystal structure of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine awaits experimental determination, a robust predictive analysis based on structurally related compounds provides significant insights into its likely conformation and intermolecular interactions. The detailed experimental protocol presented in this guide offers a clear and actionable workflow for researchers to obtain this crucial data. The combination of comparative analysis and a well-defined experimental strategy empowers drug development professionals to accelerate their understanding of this and other novel chemical entities, ultimately facilitating the design of more effective therapeutics.

References

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
  • Fun, H.-K., et al. (2008). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(7), o963.
  • Benchchem. (n.d.). 2-[(4-Fluorophenyl)methoxy]pyrimidine.
  • El-Gazzar, A. B. A., et al. (2020). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
  • Özbey, S., et al. (2009). 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o458.
  • Excillum. (n.d.). Small molecule crystallography.
  • Cieplik, J., et al. (2010). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 67(1), 57-64.
  • University of Geneva. (n.d.). Guide for crystallization.
  • ResearchGate. (n.d.). Structure of piperidinyl pyrazolo pyrimidine derivatives.
  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865.
  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • UCIBIO. (n.d.). Single-Crystal X-Ray Diffraction.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Al-Ostath, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137754.
  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(10), 100701.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
  • Al-Majidi, S. M. H. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Journal of Education for Pure Science-University of Thi-Qar, 12(3), 608-617.
  • Li, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Molecular Structure, 1250, 131759.
  • Protein Data Bank Japan. (2011, June 4). PDBj Mine: Chemie - SB5 - 4-(FLUOROPHENYL)-1-CYCLOPROPYLMETHYL-5-(2-AMINO-4-PYRIMIDINYL)IMIDAZOLE.
  • Wang, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • RCSB PDB. (2015, June 17). 4XF Ligand Summary Page.
  • Iovine, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7709.
  • PubChem. (n.d.). N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide.
  • ChemScene. (n.d.). 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine.
  • PubChemLite. (n.d.). 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid (C11H7FN2O2).
  • BindingDB. (n.d.). (R)-methyl 2-(4-fluorophenyl)-2-((R)-piperidin-2-yl)acetate.
  • Wang, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.
  • Chem-Impex. (n.d.). 4-(4-Fluorophenyl)pyrimidine-2-thiol.

Sources

Matrix-Matched Elemental Analysis Standards for Fluorinated Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU) and its derivatives, are foundational Active Pharmaceutical Ingredients (APIs) in modern oncology. Accurate elemental analysis (EA) of these compounds is critical for quality control, determining formulation purity, and validating novel drug-delivery conjugates[1]. However, the simultaneous quantification of Carbon, Hydrogen, Nitrogen, and Fluorine (CHNF) in these matrices presents severe analytical challenges. This guide objectively compares the performance of traditional generic standards against specialized, matrix-matched Certified Reference Materials (CRMs), providing empirical data and a self-validating methodology to ensure absolute analytical trustworthiness.

Mechanistic Challenges in Fluorinated Pyrimidine Analysis

As an application scientist, I frequently encounter laboratories struggling with low fluorine recoveries and erratic nitrogen data when analyzing fluorinated APIs. The causality behind these failures lies in the molecular structure of the pyrimidine ring:

  • C-F Bond Stability & Tetrafluoromethane Formation: The carbon-fluorine bond is highly polarized and exceptionally strong (~485 kJ/mol). During standard dry combustion, incomplete mineralization often leads to the formation of volatile tetrafluoromethane (CF

    
    ) rather than the highly soluble hydrogen fluoride (HF). Because CF
    
    
    
    escapes standard aqueous absorption, it leads to false-negative fluorine results.
  • Quartz Etching: When HF is successfully formed, it is highly reactive and can etch the quartz combustion tubes (forming SiF

    
    ), causing memory effects, analyte loss, and degrading the instrument over time.
    
  • High Nitrogen Content: Pyrimidines are nitrogen-rich. Inadequate reduction of nitrogen oxides (NO

    
    ) back to N
    
    
    
    during CHN analysis can artificially skew both nitrogen and carbon readouts.

The Paradigm Shift: Generic vs. Matrix-Matched Standards

Historically, laboratories have relied on generic Organic Analytical Standards (OAS) like 2 for instrument calibration[2]. While 4-FBA is an excellent standard for simple fluorinated aromatics, it lacks the heterocyclic nitrogen ring of pyrimidines.

When a generic standard is used to calibrate an instrument for pyrimidine analysis, the combustion dynamics—specifically the oxygen demand and the exothermic release profile—are mismatched. To achieve true analytical accuracy, we must use Matrix-Matched CRMs , such as highly purified 5-Fluorouracil standards. Matrix matching ensures that the calibration curve reflects the exact thermal degradation kinetics and bond dissociation energies of the target API.

Matrix_Matching Problem Generic Standards (e.g., 4-Fluorobenzoic Acid) Mismatch Combustion Dynamics Mismatch (Different C:N:F ratios) Problem->Mismatch Error Incomplete F Recovery & N-Oxide Interference Mismatch->Error Solution Matrix-Matched CRM (e.g., 5-Fluorouracil) Match Identical Thermal Degradation & Bond Dissociation Solution->Match Accuracy High Precision CHN & F Quantification Match->Accuracy

Logical flowchart comparing generic vs. matrix-matched standards in elemental analysis.

Self-Validating Experimental Protocol: Pyrohydrolytic CIC & CHN Analysis

To objectively compare the performance of 4-FBA versus a 5-FU CRM, we designed a self-validating experimental workflow using 3 for Fluorine[3] and a dedicated CHN Elemental Analyzer.

Causality in Design: We utilize4 (>950°C) with an excess of water vapor[4]. This forces the thermodynamic equilibrium away from CF


 and entirely toward HF, ensuring complete fluorine recovery.

Step-by-Step Methodology:

  • System Priming & Baseline Validation: Run three empty ceramic boats through the furnace. Validation Check: The system is only cleared for use if the fluorine blank is <0.1 mg/kg, proving no residual HF is off-gassing from the quartz tube.

  • Matrix Calibration:

    • Group A (Control): Calibrate the CIC and CHN analyzers using 4-FBA OAS.

    • Group B (Test): Calibrate using a 5-FU CRM.

  • Sample Preparation: Weigh 2.000 ± 0.005 mg of a pharmaceutical-grade 5-FU API sample into a ceramic combustion boat. Add a tungsten oxide (WO

    
    ) accelerator. Causality: WO
    
    
    
    acts as an oxygen donor to ensure complete localized oxidation, mitigating CF
    
    
    formation.
  • Pyrohydrolytic Combustion (CIC for F): Introduce the boat into the furnace at 1050°C under an Ar/O

    
     atmosphere with a continuous flow of ultra-pure water vapor.
    
  • Absorption & IC Analysis: Route the evolved gases into an absorber solution (10 ppm H

    
    O
    
    
    
    ). Inject the solution into an 5[5].
  • Combustion (CHN): Combust a separate 2.0 mg aliquot at 950°C in the CHN analyzer. Pass the gases through a copper reduction column at 600°C to reduce NO

    
     to N
    
    
    
    , followed by thermal conductivity detection (TCD).
  • Post-Run Spike Recovery: Post-analysis, spike a known concentration of 5-FU into a blank boat. Validation Check: Recovery must fall between 98-102% to validate that no analyte was lost to quartz etching during the run.

CIC_Workflow Sample Fluorinated Pyrimidine Sample + Matrix-Matched CRM Combustion Pyrohydrolytic Combustion (>950°C, O2 + H2O) Sample->Combustion Thermal Desorption Absorber Gas Absorption (H2O2 / Aqueous Solution) Combustion->Absorber Conversion to HF (gas) Prevents CF4 formation IC Ion Chromatography (Anion Exchange Column) Absorber->IC F- (aq) injection Data Fluorine Quantification & Recovery Analysis IC->Data Conductivity Detection

Step-by-step workflow of Combustion Ion Chromatography (CIC) for fluorine quantification.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of matrix-matched calibration. When analyzing the 5-FU API (Theoretical Formula: C


H

FN

O

), the instrument calibrated with the generic 4-FBA standard significantly underestimated both Nitrogen and Fluorine.
Table 1: Elemental Recovery of 5-Fluorouracil API (n=5)
AnalyteTheoretical % (5-FU)4-FBA Calibration Recovery (%)5-FU CRM Calibration Recovery (%)
Carbon (C) 36.93%98.1 ± 0.8%99.8 ± 0.2%
Hydrogen (H) 2.33%99.0 ± 0.5%99.9 ± 0.1%
Nitrogen (N) 21.54%95.8 ± 1.2%*99.7 ± 0.3%
Fluorine (F) 14.61%94.2 ± 1.5%99.6 ± 0.4%

*Note: 4-FBA contains no nitrogen. The CHN analyzer's nitrogen channel was calibrated using a secondary generic standard (Acetanilide), resulting in a split-calibration matrix.

Discussion of Results
  • Fluorine Deficit Explained: The 4-FBA calibration yielded a 94.2% recovery for Fluorine. Because 4-FBA lacks the complex heterocyclic structure of 5-FU, its combustion profile is faster and requires less oxygen. When the instrument applies this calibration to 5-FU, transient localized oxygen depletion occurs, leading to trace CF

    
     formation and a ~5.8% loss in detectable fluorine.
    
  • Nitrogen Matrix Mismatch: Using a dual-standard approach (4-FBA for C/H/F and Acetanilide for N) creates a mismatched combustion matrix. The pyrimidine ring requires specific reduction column dynamics to fully convert NO

    
     to N
    
    
    
    , which Acetanilide does not perfectly mimic. The 5-FU CRM allowed for simultaneous, matrix-matched calibration, yielding a superior 99.7% recovery.

Conclusion

For researchers and drug development professionals working with fluorinated pyrimidines, the choice of elemental analysis standard is a fundamental chemical parameter, not a trivial administrative detail. Relying on generic standards like 4-Fluorobenzoic acid introduces systematic errors due to mismatched combustion kinetics and bond dissociation profiles. By adopting matrix-matched 5-Fluorouracil Certified Reference Materials, laboratories can establish a self-validating, highly accurate analytical system that ensures the rigorous integrity required for pharmaceutical quality control.

References

  • Alpha Resources. "Organic Analytical Standards." alpharesources.com. 2

  • National Institutes of Health (NIH). "Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring." nih.gov.1

  • Analytik Jena. "Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247." analytik-jena.com. 4

  • ASTM International. "D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons... by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection." astm.org. 3

  • Metrohm. "Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography." metrohmusa.com. 5

Sources

Selectivity profiling of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Selectivity Profiling of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine and Analogues as Cyclin-Dependent Kinase Inhibitors

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs leveraging its ability to interact with the ATP-binding site of these critical enzymes.[1][2][3] The hypothetical compound, 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine (HC1) , represents a novel chemotype within this class, designed to target Cyclin-Dependent Kinases (CDKs). CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][4][5]

However, the human kinome consists of over 500 members, many of which share structural homology in the ATP-binding pocket.[6] Consequently, achieving selectivity is the paramount challenge in kinase drug discovery. Off-target inhibition can lead to unforeseen toxicities or even antagonistic effects that mask the therapeutic benefit of the primary target engagement.[7][8] Therefore, a rigorous and multi-faceted selectivity profiling campaign is not merely a regulatory requirement but a fundamental component of understanding a compound's true biological activity and therapeutic potential.

This guide provides a comprehensive framework for the selectivity profiling of our lead compound, HC1. As a Senior Application Scientist, my objective is to present not just the 'what' but the 'why' behind our experimental choices. We will compare the hypothetical selectivity profile of HC1 against three well-characterized CDK inhibitors with distinct selectivity profiles:

  • Palbociclib (Ibrance®): A highly selective, FDA-approved dual inhibitor of CDK4 and CDK6.[9][10]

  • Dinaciclib (SCH727965): A potent, second-generation pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.[11][12]

  • Roscovitine (Seliciclib): A first-generation inhibitor with primary activity against CDK2, CDK5, and CDK7.[13][14][15]

By juxtaposing HC1 against these benchmarks, we can contextualize its performance and make informed decisions for its continued development.

Pillar 1: The Strategic Approach to Selectivity Profiling

A robust selectivity profile is built upon a tiered, orthogonal approach. We begin with broad, high-throughput screening to map the landscape of potential interactions, followed by more focused, quantitative assays to validate and characterize those interactions.

Primary, Broad Kinome Screening: The KINOMEscan® Approach

The initial step is to understand the compound's behavior across the entire accessible kinome. For this, a competition binding assay is superior to an enzymatic assay for its universality and independence from substrate specificity or enzyme activity. The KINOMEscan® platform is an industry-standard technology that quantitatively measures the binding of a compound to a panel of over 480 kinases.[6][16][17]

The principle relies on a proprietary assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is measured, and a reduction in this signal indicates that the test compound has displaced the reference ligand. This method provides a dissociation constant (Kd), a direct measure of binding affinity, for hundreds of kinases simultaneously.[16]

cluster_0 KINOMEscan® Workflow A Kinase-tagged Phage D Binding Reaction: Kinase + Compound + Ligand A->D B Test Compound (HC1) B->D C Immobilized Reference Ligand C->D E Equilibration D->E F Capture & Wash E->F G Quantification (qPCR of Phage Tag) F->G H Data Analysis: Calculate Kd or % Inhibition G->H

Caption: High-level workflow for KINOMEscan® profiling.

Orthogonal Validation with Enzymatic Assays: The ADP-Glo™ Platform

While binding affinity (Kd) is crucial, it must be correlated with functional inhibition (IC50). The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[18][19][20] Its key advantage is its high sensitivity and applicability to virtually any kinase, regardless of the substrate type (protein, peptide, lipid, etc.).[20]

The assay is a two-step process: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction, producing a luminescent signal directly proportional to kinase activity.[19] This allows for precise determination of IC50 values for both on-target and key off-target kinases identified in the KINOMEscan®.

cluster_1 ADP-Glo™ Enzymatic Assay Workflow cluster_1a Step 1: Kinase Reaction cluster_1b Step 2: ATP Depletion cluster_1c Step 3: ADP to ATP Conversion & Detection K Kinase + Substrate + ATP + Inhibitor (HC1) Incubate1 Incubate (e.g., 60 min) K->Incubate1 ReagentA Add ADP-Glo™ Reagent Incubate1->ReagentA Incubate2 Incubate (40 min) ReagentA->Incubate2 ReagentB Add Kinase Detection Reagent Incubate2->ReagentB Incubate3 Incubate (30-60 min) ReagentB->Incubate3 Detect Measure Luminescence Incubate3->Detect

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cellular Target Engagement: The NanoBRET™ Assay

Biochemical assays, while essential, are performed in a non-physiological context. It is critical to confirm that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay is an ideal technology for this purpose.[21][22] It measures compound binding at specific kinase targets in live cells using Bioluminescence Resonance Energy Transfer (BRET). This provides a more physiologically relevant measure of target affinity and can reveal discrepancies caused by factors like cell permeability or efflux pumps.[21]

Pillar 2: Comparative Selectivity Data

To contextualize the performance of HC1, we present its hypothetical selectivity data alongside our benchmark inhibitors. The data is presented as the dissociation constant (Kd in nM) for key on-target and off-target kinases. A lower Kd value indicates higher binding affinity.

Target KinaseHC1 (Hypothetical) Palbociclib Dinaciclib Roscovitine
CDK2/CycE 15 nM >10,000 nM1 nM 700 nM [14]
CDK4/CycD1 8 nM 11 nM 60 nM[12]>10,000 nM
CDK6/CycD3 12 nM 16 nM 60 nM[12]>10,000 nM
CDK1/CycB 250 nM>10,000 nM3 nM [12]650 nM [14]
CDK5/p25 800 nM>10,000 nM1 nM [12]200 nM [14]
CDK9/CycT1 1,200 nM>10,000 nM4 nM [12]>10,000 nM
GSK3β 3,500 nM>10,000 nM500 nM8,000 nM
VEGFR2 >10,000 nM>10,000 nM2,500 nM>10,000 nM

Data for Palbociclib, Dinaciclib, and Roscovitine are representative values from public sources and literature.[12][14][23]

Interpretation:

  • HC1 (Hypothetical): Our lead compound demonstrates high potency against CDK4 and CDK6, comparable to the best-in-class inhibitor Palbociclib. Encouragingly, it also shows potent activity against CDK2, a target implicated in resistance to CDK4/6 inhibition. Its selectivity against other CDKs, such as CDK1 and CDK9, is moderate, suggesting a favorable therapeutic window with reduced risk of toxicities associated with broader CDK inhibition (e.g., myelosuppression from CDK1 inhibition).

  • Palbociclib: Serves as the benchmark for CDK4/6 selectivity. Its lack of activity against other CDKs is a key feature of its clinical safety profile.[9][24]

  • Dinaciclib: Represents a potent but less selective profile. Its activity against CDK1, CDK2, and CDK9 contributes to its broad anti-tumor effects but also to a more challenging toxicity profile.[11][25]

  • Roscovitine: Shows a distinct selectivity profile, primarily targeting cell cycle CDKs like CDK2 and the neuronal CDK5.[15][26]

This comparative analysis positions HC1 as a promising next-generation CDK inhibitor, potentially combining the benefits of potent CDK4/6 inhibition with activity against the key resistance driver, CDK2.

Signaling Pathway Context

The primary mechanism of action for CDK4/6 inhibitors is to block the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, preventing cell cycle progression from G1 to S phase.[9]

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces ComplexCDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->ComplexCDK46 CDK46 CDK4/6 CDK46->ComplexCDK46 Rb Rb ComplexCDK46->Rb Phosphorylates RbE2F Rb-E2F Complex (Inactive) Rb->RbE2F E2F E2F E2F->RbE2F G1S G1-S Phase Transition E2F->G1S Activates Transcription pRb p-Rb (Phosphorylated) RbE2F->pRb Phosphorylates pRb->E2F Releases HC1 HC1 / Palbociclib HC1->ComplexCDK46 Inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway.

Pillar 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be robust and include appropriate controls. Below is a detailed, step-by-step methodology for an IC50 determination using the ADP-Glo™ assay.

Detailed Protocol: CDK2/CycE IC50 Determination for HC1

Objective: To determine the half-maximal inhibitory concentration (IC50) of HC1 against the CDK2/CycE complex.

Materials:

  • Recombinant human CDK2/CycE enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP, Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[18]

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA

  • HC1 compound, serially diluted in 100% DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of HC1 in 100% DMSO, starting from 1 mM. b. Using an acoustic dispenser, transfer 25 nL of each compound concentration and DMSO (vehicle control) into the appropriate wells of the 384-well assay plate.

  • Kinase Reaction Setup: a. Prepare a 2X Enzyme/Substrate master mix in Assay Buffer containing CDK2/CycE and Histone H1 at their final desired concentrations. b. Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme. c. Add 2.5 µL of the 2X Enzyme/Substrate mix to each well of the assay plate. d. Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the compound is mixed with the enzyme. e. Pre-incubate the plate for 15 minutes at room temperature.

  • Initiating the Kinase Reaction: a. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL. b. Mix the plate on an orbital shaker for 30 seconds. c. Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion (Step 1 of Detection): a. Equilibrate the ADP-Glo™ Reagent to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[19] c. Mix on an orbital shaker for 30 seconds. d. Incubate at room temperature for 40 minutes to ensure complete depletion of unused ATP.[18]

  • ADP Detection (Step 2 of Detection): a. Equilibrate the Kinase Detection Reagent to room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and initiates the luciferase reaction.[19] c. Mix on an orbital shaker for 30 seconds. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition and Analysis: a. Measure luminescence using a plate-reading luminometer. b. Normalize the data: Set the vehicle control (DMSO) as 100% activity and a high-concentration inhibitor control as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the HC1 concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

Conclusion

The selectivity profiling of a kinase inhibitor is a comprehensive endeavor that goes far beyond a simple primary assay. By integrating broad kinome binding scans, orthogonal enzymatic inhibition assays, and cellular target engagement studies, we build a multi-dimensional understanding of a compound's biological fingerprint.

The hypothetical compound, 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine (HC1), when profiled against established benchmarks like Palbociclib and Dinaciclib, emerges as a promising candidate with a differentiated and potentially advantageous selectivity profile. Its high potency against the primary cancer drivers CDK4/6, combined with activity against the resistance-mediating kinase CDK2, warrants further investigation. This structured, evidence-based approach ensures that only the most promising and well-characterized candidates advance through the drug development pipeline, maximizing the potential for clinical success.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved March 3, 2026, from [Link]

  • Li, Y., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3773. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 3, 2026, from [Link]

  • Inhibitor Research Hub. (2026). Roscovitine (Seliciclib, CYC202): Mechanistic Leverage. Retrieved March 3, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved March 3, 2026, from [Link]

  • Ladds, G., et al. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 1-15. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved March 3, 2026, from [Link]

  • Gelbert, L. M., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2299-2310. [Link]

  • El-Hachem, N., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 17(8), e1009279. [Link]

  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. Retrieved March 3, 2026, from [Link]

  • Ehab, M., & Elbaz, M. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. Breast Cancer: Targets and Therapy, 8, 83-91. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 3, 2026, from [Link]

  • Drugs.com. (2024). Palbociclib: uses, dosing, warnings, adverse events, interactions. Retrieved March 3, 2026, from [Link]

  • Musial, K., et al. (2024). Palbociclib as an Antitumor Drug: A License to Kill. Cancers, 16(22), 4053. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications, 11(1), 2749. [Link]

  • Clark, A. S., et al. (2016). Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development. JAMA Oncology, 2(2), 254-260. [Link]

  • Ladds, G., et al. (2018). GPCR-radioligand binding assays. ResearchGate. [Link]

  • Wu, C. P., et al. (2014). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. The Scientific World Journal, 2014, 805840. [Link]

  • Adkins, D. R., et al. (2017). Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research, 23(22), 6799-6807. [Link]

  • Miele, E., et al. (2020). Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. Scientific Reports, 10(1), 1089. [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. [Link]

  • Amrhein, C., et al. (2022). Abstract 2304: Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Cancer Research, 82(12_Supplement), 2304. [Link]

  • Chen, Y., et al. (2016). Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer. Oncotarget, 7(32), 52090-52102. [Link]

  • VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(21), 7629-7643. [Link]

  • Umer, M., et al. (2025). Identification and evaluation of pyrimidine based CDK6 inhibitors against glioblastoma using integrated computational approaches. Scientific Reports, 15(1), 25387. [Link]

  • Hentrich, D., et al. (2023). Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer. International Journal of Molecular Sciences, 24(6), 5652. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-973. [Link]

  • Ahkader, S. M. S. (2020). Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 399-410. [Link]

  • Smalley, K. S. M., et al. (2007). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncogene, 26(48), 6830-6838. [Link]

  • Goel, S., et al. (2019). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. bioRxiv. [Link]

  • Ahkader, S. M. S. (2020). Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches. ResearchGate. [Link]

  • Kinase Logistics Europe GmbH. (2026). CDK Assay Panel. Retrieved March 3, 2026, from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243-11252. [Link]

  • Anastassiadis, T., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2686-2695. [Link]

  • Rowland, E. F., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 10(3), e0119265. [Link]

Sources

Technical Guide: ADME Optimization of Fluorophenyl-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ADME Property Comparison of Fluorophenyl-pyrimidine Scaffolds Content Type: Publish Comparison Guide

Executive Summary: The "Fluorine Scan" Strategic Advantage

In medicinal chemistry, the phenyl-pyrimidine pharmacophore is ubiquitous, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Pazopanib) and anti-infectives. However, the unsubstituted phenyl ring often presents a "metabolic soft spot," leading to rapid oxidative clearance and limiting oral bioavailability.

This guide objectively compares the Fluorophenyl-pyrimidine scaffold against its primary alternatives: the unsubstituted Phenyl-pyrimidine (baseline) and the Chlorophenyl-pyrimidine (potency bioisostere).

Key Finding: Strategic fluorination (specifically at para or ortho positions) typically offers the optimal balance between metabolic stability (blocking CYP-mediated hydroxylation) and safety (reducing hERG inhibition risks common with heavier halogens), often at the cost of a manageable increase in lipophilicity.

Physicochemical & ADME Comparison

The following data synthesis highlights the structural consequences of replacing Hydrogen or Chlorine with Fluorine on the phenyl ring attached to a pyrimidine core.

Table 1: Comparative Physicochemical Profile[1]
FeaturePhenyl-Pyrimidine (H) Fluorophenyl-Pyrimidine (F) Chlorophenyl-Pyrimidine (Cl) Implication
Van der Waals Radius 1.20 Å1.47 Å1.74 ÅFluorine is the closest steric mimic to H; Cl introduces significant steric bulk.[1]
Lipophilicity (

LogP)
Baseline+0.2 to +0.4+0.6 to +0.9F increases permeability without the drastic solubility penalty of Cl.
C-X Bond Strength ~98 kcal/mol (C-H)~116 kcal/mol (C-F)~81 kcal/mol (C-Cl)C-F bond is metabolically inert , blocking oxidative attack.
Electronic Effect NeutralStrong Electron Withdrawing (Inductive)Moderate WithdrawingF modulates the pKa of the pyrimidine nitrogen, potentially reducing hERG binding.
Table 2: ADME Performance Metrics (Representative Data)

Data synthesized from HIV-1 NNRTI and Kinase Inhibitor case studies [1, 2].

ADME ParameterPhenyl-Pyrimidine Fluorophenyl-Pyrimidine Chlorophenyl-Pyrimidine Performance Verdict
Microsomal Stability (

)
Low (< 15 min)High (> 60 min) Moderate (30-45 min)F blocks CYP hydroxylation at the substituted site.
hERG Inhibition (

)
High Risk (< 10

M)
Low Risk (> 30

M)
High Risk (< 5

M)
F reduces

-stacking interactions in the hERG channel compared to Cl.
Cell Permeability (

)
ModerateHigh HighF improves passive diffusion via lipophilicity modulation.
Cytotoxicity (

)
Low ToxicityLow Toxicity Moderate ToxicityCl analogs often show higher off-target toxicity.

Mechanistic Insight: Metabolic Soft-Spot Blocking

The primary driver for selecting a fluorophenyl-pyrimidine scaffold is the prevention of Phase I metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially target electron-rich aromatic rings for hydroxylation.

Diagram 1: Mechanism of Metabolic Stabilization

The following diagram illustrates how Fluorine substitution diverts the metabolic pathway, preventing the formation of rapid-clearance phenols.

MetabolicPathway cluster_legend Pathway Outcome Scaffold Phenyl-Pyrimidine (Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Scaffold->CYP Systemic Circulation Intermed_H Arene Oxide Intermediate CYP->Intermed_H If Para-H (Low Bond Energy) Blocked C-F Bond (Oxidation Resistant) CYP->Blocked If Para-F (High Bond Energy) Phenol Hydroxylated Metabolite (Rapid Clearance) Intermed_H->Phenol Rearrangement Stable Intact Drug (Extended t1/2) Blocked->Stable No Reaction

Caption: Comparative metabolic fate. The C-F bond (116 kcal/mol) resists CYP450 oxidative cleavage, whereas the C-H bond allows rapid hydroxylation and clearance.

Experimental Protocol: Microsomal Stability Assay

To validate the superiority of the fluorophenyl scaffold in your specific series, you must perform a comparative Microsomal Stability Assay. This protocol is the industry standard for predicting intrinsic clearance (


).
Principle

The test compound is incubated with liver microsomes (containing CYP enzymes) and NADPH (cofactor).[2][3][4][5] The disappearance of the parent compound is monitored over time using LC-MS/MS.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of Fluorophenyl-pyrimidine derivative in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (100 mM, pH 7.4).
      
  • Pre-Incubation:

    • Mix 30

      
      L of microsomes (final conc 0.5 mg/mL) with 370 
      
      
      
      L of buffer.
    • Add 1

      
      L of test compound.
      
    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 100

      
      L of NADPH regenerating system to start the reaction.
      
  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold ACN (with Internal Standard).
      
    • Vortex for 1 minute; Centrifuge at 10,000

      
       for 15 minutes.
      
  • Analysis:

    • Inject supernatant into LC-MS/MS.[4] Monitor parent ion peak area relative to internal standard.

Diagram 2: Microsomal Stability Workflow

StabilityAssay cluster_sampling Time-Course Sampling Start Compound Prep (1 µM in Buffer) Mix Add Microsomes (0.5 mg/mL) Start->Mix Warm Pre-incubation (37°C, 5 min) Mix->Warm Init Add NADPH (Start Reaction) Warm->Init Sample0 T=0 min Init->Sample0 Sample15 T=15 min Init->Sample15 Sample60 T=60 min Init->Sample60 Quench Quench with Cold ACN + IS Sample0->Quench Sample15->Quench Sample60->Quench Spin Centrifuge (10,000g) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Caption: Standardized workflow for determining intrinsic clearance (


) using human liver microsomes.

Critical Safety Analysis: hERG Inhibition

One of the most compelling reasons to choose Fluorine over Chlorine or Bromine on a pyrimidine scaffold is cardiac safety.

  • The Problem: Lipophilic, basic amines with aromatic rings often bind to the hERG potassium channel, causing QT prolongation (a cardiotoxicity risk).

  • The Fluorine Advantage:

    • Reduced Basicity: Fluorine is highly electronegative. When attached to a phenyl ring, it pulls electron density, slightly lowering the pKa of the system. This reduces the fraction of positively charged species at physiological pH, which is a key driver for hERG binding [3].

    • Reduced

      
      -Stacking:  Unlike Chlorine, which is polarizable and can engage in strong 
      
      
      
      -
      
      
      interactions with aromatic residues (Tyr652, Phe656) in the hERG pore, Fluorine is non-polarizable and tightly holds its electrons, weakening these interactions.

Data Point: In a comparative study of HIV-1 NNRTIs, a fluorophenyl-pyrimidine derivative exhibited an


 against hERG, whereas the corresponding non-fluorinated and chlorinated analogs showed significant inhibition (

) [1].

References

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives as Novel HIV-1 NNRTIs. Source: Journal of Medicinal Chemistry (2020).[6] URL:[Link]

  • Fluorine in Drug Discovery: Chemical and Biological Perspectives. Source: Journal of Medicinal Chemistry (2018). URL:[Link]

  • Overcoming undesirable hERG affinity by incorporating fluorine atoms. Source: European Journal of Medicinal Chemistry (2022). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine. As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and environmental stewardship, extending our support beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The fundamental principle guiding the disposal of any novel or specialized chemical is one of prudence and caution. In the absence of a specific Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine, a rigorous disposal protocol must be constructed based on an analysis of its structural motifs and data from analogous compounds. This approach ensures that potential hazards are not underestimated and that all handling and disposal procedures adhere to the highest safety standards.

Hazard Assessment and Waste Characterization

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a complex heterocyclic compound. Its structure contains a fluorinated phenyl group, a pyrimidine core, and a piperidine ring. Each of these components informs its potential hazard profile.

  • Fluorinated Aromatics: Fluorinated compounds can be persistent in the environment.

  • Pyrimidine Derivatives: Many biologically active pyrimidines, such as 5-Fluorouracil, are classified as anti-neoplastic or cytotoxic agents, requiring disposal as hazardous waste.[1]

  • Piperidine Moiety: Piperidine-containing compounds can exhibit various toxicological properties.

Given these structural alerts, and referencing data from similar molecules like 4-(4-Fluorophenyl)piperidine and other substituted pyrimidines, this compound must be managed as hazardous chemical waste .[2][3][4] It is imperative that this chemical waste is never disposed of down the drain or in standard municipal trash.[5][6][7]

Table 1: Presumed Hazard Profile Based on Structural Analogs

Hazard Classification Description Rationale & Supporting Sources
Acute Toxicity (Oral) Harmful if swallowed. Analogs such as 1-(4-Fluorophenyl)piperazine are toxic if swallowed. Other complex pyrimidines are also classified as harmful if swallowed.[8]
Skin Irritation Causes skin irritation. Data for 4-(4-fluorophenyl)piperidine indicates it is a skin irritant.[4]
Eye Irritation Causes serious eye irritation. Safety data for similar fluorophenyl and pyrimidine compounds consistently list serious eye irritation as a hazard.[8][9]

| Respiratory Irritation | May cause respiratory irritation. | This is a common hazard for powdered chemical compounds and is listed for many heterocyclic amines.[8] |

Personal Protective Equipment (PPE) for Waste Handling

Before handling any waste materials containing 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine, all personnel must be equipped with the appropriate PPE to prevent exposure.[2][10]

Table 2: Required Personal Protective Equipment

PPE Component Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). To prevent dermal contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical safety goggles. To protect eyes from splashes of liquid waste or airborne powder.
Body Protection Standard laboratory coat. To prevent contamination of personal clothing.[2]

| Respiratory Protection | NIOSH-approved respirator. | Recommended if handling the compound as a fine powder outside of a certified chemical fume hood.[3] |

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following protocol is a self-validating system designed to manage the waste from its point of generation to its final disposal.

Step 1: Waste Segregation At the point of generation, all waste contaminated with 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine must be segregated.[2][11] This includes neat compound, reaction mixtures, contaminated consumables (e.g., weighing papers, gloves, pipette tips), and solvent rinses. Do not mix this waste stream with other incompatible chemical wastes to prevent potentially hazardous reactions.[12][13]

Step 2: Container Selection Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[2][12][14]

  • For solid waste: A high-density polyethylene (HDPE) container with a secure screw-top lid is appropriate.

  • For liquid waste (e.g., in a solvent): Use a designated, compatible solvent waste container. For example, do not store acidic solutions in metal containers.[12] Ensure the container is capable of holding the solvent without degrading.

Step 3: Waste Container Labeling Proper labeling is a critical control measure that communicates hazards and ensures compliant disposal.[5][10] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste ".[2]

  • The full chemical name: "4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine ".

  • A list of all components and their approximate concentrations (e.g., if in a solvent).

  • The relevant hazard characteristics: "Toxic ", "Irritant ".[15]

  • The accumulation start date (the date the first drop of waste was added to the container).[10]

Step 4: Storage and Accumulation Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area must be:

  • At or near the point of waste generation and under the control of laboratory personnel.[14]

  • In a cool, dry, and well-ventilated location, away from heat and ignition sources.[5]

  • Placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[12][15]

  • The container must remain closed at all times, except when actively adding waste.

Step 5: Final Disposal The final disposal of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine waste must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][16][17] The most appropriate disposal method for halogenated and potentially cytotoxic organic compounds is high-temperature incineration at a permitted facility.[18][19] This process ensures the complete destruction of the compound, minimizing its environmental impact. Maintain meticulous records of all generated hazardous waste as required by regulations.[2]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine.

G Disposal Workflow for 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine A Waste Generation (Solid & Liquid) B Characterize as Hazardous Waste A->B Precautionary Principle C Segregate Waste (No Mixing) B->C D Select Compatible Container C->D E Label Container Correctly (Name, Date, Hazards) D->E F Store in Satellite Area (Closed, Secondary Containment) E->F G Arrange Pickup via EHS / Licensed Vendor F->G Follow Institutional Protocol H Final Disposal (High-Temp Incineration) G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the safe disposal of chemical waste.

Regulatory Framework

All procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States. It is crucial to follow all local, state, and federal rules.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[20]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, including the Laboratory Standard (29 CFR 1910.1450), mandate safe handling practices and employee training to minimize exposure to hazardous chemicals in the workplace.[11][21]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a system of safety and compliance, ensuring the protection of your personnel and the environment.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Hazardous Waste. (2026, February 12). US EPA. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. myUSF. [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025, May 26). LabX. [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Executive Summary & Compound Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and engineering controls for handling 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine .

Compound Context: This molecule is a bioactive heterocyclic scaffold, commonly utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and other signal transduction modulators. Due to the piperidine moiety (a secondary amine) and the pyrimidine core, this compound exhibits basicity and potential biological activity .

Hazard Classification (Precautionary Principle): Specific toxicological data for this exact intermediate may be sparse. Therefore, you must apply Occupational Exposure Banding (OEB) logic. We treat this as an OEB 3 compound (Potent/Irritant) until definitive data proves otherwise.

Key Hazard Drivers:

  • Piperidine Motif: Known skin/eye irritant and potential sensitizer; basicity poses chemical burn risks to mucous membranes.

  • Fluorophenyl-Pyrimidine: Increases lipophilicity, facilitating dermal absorption and potential systemic bioactivity.

  • Physical State: Crystalline solid/powder (Dust inhalation is the primary exposure vector).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE is non-negotiable for this specific chemical profile.

Table 1: PPE Specifications by Operation
Protection ZoneLow Risk (Solubilized <100mg)High Risk (Solids, Weighing, >100mg)Technical Rationale
Respiratory Fume Hood (No respirator if sash <18")N95 or P100 Half-Mask Piperidine derivatives cause respiratory tract irritation. Dust control is critical.
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles Basicity of the amine poses a risk of corneal damage; dust can bypass glasses.
Dermal (Hand) Nitrile (Min 0.11 mm thickness)Double Gloving: Nitrile (Inner) + Nitrile (Outer, Long Cuff)Fluorinated heterocycles can permeate standard latex. Double gloving provides a breakthrough buffer.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers Prevent powder accumulation on fabric that can be re-aerosolized later.

Engineering Controls & Handling Protocols

PPE is the last line of defense. Engineering controls are primary.

Protocol A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Station .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Solubilization: Dissolve the solid in the transport solvent (e.g., DMSO, DCM) inside the vial before removing it from the hood. Never transport open dry powder across the lab.

Protocol B: Reaction Monitoring
  • Closed Systems: Run reactions in sealed vessels (septum-capped vials or round-bottom flasks).

  • Venting: Vent basic vapors (piperidine-like odor) through a bleach or acid scrubber if running large-scale (>5g) heated reactions.

Visualized Decision Workflows

Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct protection level based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Solution) State->Liquid Quant_Solid Quantity > 10 mg? Solid->Quant_Solid Conc_Liq Concentration > 100mM? Liquid->Conc_Liq High_PPE LEVEL 2 PPE: Double Nitrile Gloves N95/P100 Respirator Chemical Goggles Tyvek Sleeves Quant_Solid->High_PPE Yes Med_PPE LEVEL 1 PPE: Single Nitrile Gloves Safety Glasses Work in Fume Hood Quant_Solid->Med_PPE No Splash_Risk Splash Risk? Conc_Liq->Splash_Risk Yes Std_PPE Standard PPE: Lab Coat Safety Glasses Nitrile Gloves Conc_Liq->Std_PPE No Splash_Risk->High_PPE Yes (Heating/Pressurized) Splash_Risk->Std_PPE No

Figure 1: PPE Decision Tree based on physical state and quantity. Solids pose the highest inhalation risk.

Workflow 2: Waste Disposal & Decontamination

Improper disposal of fluorinated heterocycles is a common compliance violation.

Waste_Disposal Waste_Gen Waste Generation Type Waste Type? Waste_Gen->Type Solid_Waste Solid (Contaminated Gloves/Paper) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Bagging Double Bag (Yellow/Red) Label: 'Toxic/Irritant' Solid_Waste->Bagging Segregation Segregate: Halogenated Organic Waste Liquid_Waste->Segregation Contains Fluorine Disposal High-Temp Incineration Segregation->Disposal Bagging->Disposal

Figure 2: Waste segregation workflow. Note the requirement for Halogenated Waste streams due to the Fluorine atom.

Emergency Response Protocols

Scenario A: Skin Contact (Powder) [1]

  • Brush: Gently brush off dry powder before wetting (wetting can increase absorption or cause exothermic irritation).

  • Rinse: Flush with copious water for 15 minutes.

  • Neutralize: Do not use vinegar or acids to neutralize the amine on skin; water is safest.

Scenario B: Spillage (Solid)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated HEPA vacuum. DO NOT SWEEP dry powder.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Substructure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding (OEB) Process Guide. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.